Egfr-IN-70
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H36ClN5O5S |
|---|---|
Molecular Weight |
626.2 g/mol |
IUPAC Name |
27-chloro-4-ethylsulfonyl-21-methyl-19-morpholin-4-yl-10,17-dioxa-4,23,25,28-tetrazapentacyclo[22.3.1.15,9.118,22.02,6]triaconta-1(28),2,5,7,9(30),18,20,22(29),24,26-decaene |
InChI |
InChI=1S/C31H36ClN5O5S/c1-3-43(38,39)37-20-24-23-9-8-22(17-27(23)37)41-12-6-4-5-7-13-42-29-18-26(34-31-33-19-25(32)30(24)35-31)21(2)16-28(29)36-10-14-40-15-11-36/h8-9,16-20H,3-7,10-15H2,1-2H3,(H,33,34,35) |
InChI Key |
SOZJLUNPQMFFFL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=C2C3=C1C=C(C=C3)OCCCCCCOC4=C(C=C(C(=C4)NC5=NC=C(C2=N5)Cl)C)N6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
The General Mechanism of Covalent EGFR Inhibitors
An in-depth analysis of the mechanism of action for a specific compound designated "Egfr-IN-70" could not be conducted as no publicly available scientific literature or data repository appears to reference an inhibitor by this name.
However, a comprehensive review of the provided search results allows for a detailed technical guide on the general mechanism of action of covalent Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of drugs to which a compound named "this compound" would likely belong. This guide is intended for researchers, scientists, and drug development professionals.
Covalent EGFR inhibitors are a class of targeted cancer therapeutics that function by forming a permanent, irreversible bond with the EGFR protein. This action effectively and durably blocks the receptor's signaling activity, which is often aberrantly activated in various cancers, particularly non-small cell lung cancer. The key to their mechanism lies in a two-step process: initial reversible binding followed by an irreversible covalent modification.
Molecular Interaction and Kinetics
The potency of covalent EGFR inhibitors is a function of both their reversible binding affinity (Ki) and their rate of irreversible inactivation (kinact). The overall efficacy is often expressed as the ratio kinact/Ki.[1][2][3]
-
Reversible Binding: Initially, the inhibitor non-covalently binds to the ATP-binding pocket of the EGFR kinase domain. This reversible interaction is crucial for the inhibitor's potency. High binding affinity (low Ki value) ensures that the inhibitor is positioned correctly and spends sufficient time within the active site to facilitate the subsequent covalent reaction.[1][2][4] Studies have shown a strong correlation between the reversible binding affinity of these inhibitors and their anti-tumor cell potency.[1][2]
-
Covalent Bond Formation: Once reversibly bound, a reactive "warhead" on the inhibitor molecule forms a covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding site of EGFR. This irreversible reaction permanently locks the inhibitor in place, leading to sustained inhibition of EGFR's kinase activity.
The following diagram illustrates the two-step mechanism of covalent EGFR inhibition.
Caption: Two-step mechanism of covalent EGFR inhibition.
Signaling Pathway Inhibition
By irreversibly binding to EGFR, covalent inhibitors block the downstream signaling pathways that drive tumor cell proliferation, survival, and metastasis. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
The diagram below depicts the inhibition of these key signaling cascades by a covalent EGFR inhibitor.
Caption: Inhibition of EGFR signaling pathways.
Quantitative Data on Covalent EGFR Inhibitors
The following table summarizes key quantitative parameters for several investigational and approved covalent EGFR inhibitors based on available research. It is important to note that these values can vary depending on the specific EGFR mutation and the experimental conditions.
| Inhibitor | Target | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Cellular GI50 (nM) | Reference |
| Afatinib | EGFR-L858R/T790M | 0.4 - 0.7 | N/A | High | N/A | [1][2] |
| Neratinib | EGFR | ~20-35 | N/A | 25-fold weaker than Afatinib | N/A | [1] |
| WZ4002 | EGFR-L858R | 13 | N/A | 260-fold less than CI-1033 | N/A | [1][2] |
| CI-1033 | EGFR-L858R/T790M | 0.4 - 0.7 | N/A | High | N/A | [1][2] |
| Novel Aryl-fluorosulfate Inhibitor | EGFR | N/A | N/A | N/A | A431: 260, HCC827: 64 | [5] |
N/A: Data not available in the provided search results.
Experimental Protocols
Detailed experimental methodologies are crucial for understanding and reproducing the findings related to covalent EGFR inhibitors. The following outlines a general workflow for characterizing such compounds.
Biochemical Kinase Assays
Objective: To determine the inhibitor's potency against the target kinase (e.g., Ki, kinact).
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant EGFR kinase (wild-type or mutant) and a suitable peptide substrate are prepared in assay buffer.
-
Inhibitor Preparation: The covalent inhibitor is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-32P]ATP) are mixed with the inhibitor.
-
Incubation: The reaction is allowed to proceed for a defined period.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically through scintillation counting or fluorescence-based methods.
-
Data Analysis: The data are fitted to kinetic models to determine Ki and kinact values.[1][2]
Cellular Proliferation Assays
Objective: To assess the inhibitor's effect on the growth of cancer cell lines.
General Protocol:
-
Cell Culture: Cancer cell lines with known EGFR status (e.g., A431, HCC827) are cultured in appropriate media.[5]
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere.
-
Inhibitor Treatment: Cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTS or CellTiter-Glo.
-
Data Analysis: The results are used to calculate the GI50 (concentration causing 50% growth inhibition).[5]
The following diagram illustrates a typical experimental workflow for characterizing a covalent EGFR inhibitor.
References
- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. [PDF] Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. First cell-active covalent EGFR inhibitor described | BioWorld [bioworld.com]
Egfr-IN-70: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Egfr-IN-70, a potent Epidermal Growth Factor Receptor (EGFR) inhibitor. The information is compiled from publicly available scientific literature and presented for research and development purposes.
Chemical Properties and Structure
This compound, also known as compound 18j, is a fourth-generation EGFR inhibitor designed to target resistance mutations, particularly the C797S mutation, which confers resistance to third-generation inhibitors like osimertinib.[1]
| Property | Value |
| Compound Name | This compound (compound 18j) |
| CAS Number | 2926716-96-1 |
| Chemical Class | Conformational Constrained 4-(1-Sulfonyl-3-indol)yl-2-phenylaminopyrimidine Derivative |
The chemical structure of this compound is based on a 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine scaffold, which is conformationally constrained. This structural design is a result of a hybridization strategy combining elements from existing EGFR inhibitors.[2][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of EGFR. Its design allows it to potently inhibit EGFR harboring various mutations, including the challenging T790M/C797S double mutation.[1] The sulfonyl group at the 1'-position of the indole ring is designed to form a potential hydrogen bond with the side-chain amino group of Lys745 in the EGFR kinase domain, contributing to its inhibitory activity.[2]
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell proliferation. This compound, by inhibiting the kinase activity of mutant EGFR, effectively blocks these downstream signals, leading to the suppression of tumor cell growth.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Biological Activity
This compound has demonstrated potent inhibitory activity against various EGFR mutants and strong anti-proliferative effects in cancer cell lines.
Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different EGFR kinase variants.
| EGFR Mutant | IC50 (nM) |
| EGFR19del/T790M/C797S | 15.8 |
| EGFRL858R/T790M/C797S | 23.6 |
Data sourced from Chen H, et al. J Med Chem. 2022.[1]
Anti-proliferative Activity
This compound has been shown to inhibit the proliferation of non-small-cell lung cancer (NSCLC) cell lines harboring EGFR mutations.
| Cell Line | EGFR Mutation | IC50 (µM) |
| PC-9-OR | 19del/T790M/C797S | 0.644 |
Data sourced from Chen H, et al. J Med Chem. 2022.[1]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and the specific details from the primary literature.
Synthesis of this compound (Compound 18j)
The synthesis of 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine derivatives, including this compound, involves a multi-step process. A general scheme is outlined below.[2]
Caption: General Synthetic Scheme for this compound.
Detailed Steps:
-
SNAr Substitution: Commercially available indole (19a) undergoes a nucleophilic aromatic substitution (SNAr) reaction with 2,4,5-trichloropyrimidine (20) to yield intermediate 21a.[2]
-
N-Sulfonylation: Intermediate 21a is then reacted with various alkyl sulfonyl chlorides in the presence of a deprotonating agent such as sodium hydride (NaH) to produce the indole N-substituted intermediates (22a-d).[2]
-
Further Elaboration: These intermediates are then subjected to further chemical modifications to arrive at the final 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine derivatives, including this compound.[2]
For the exact reaction conditions, purification methods, and characterization data, please refer to the supporting information of the primary publication by Chen H, et al.
EGFR Kinase Activity Assay
A continuous-read kinase assay is employed to determine the in vitro potency of this compound against various EGFR mutants.
Materials:
-
Recombinant human EGFR enzymes (wild-type and mutants)
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound (serially diluted in DMSO)
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection
Protocol:
-
Prepare 10X stocks of EGFR enzyme, ATP, and the peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of serially diluted this compound in 50% DMSO to the wells.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate.
-
Immediately begin monitoring the fluorescence signal (e.g., λex 360 nm / λem 485 nm) at regular intervals (e.g., every 71 seconds) for 30-120 minutes using a plate reader.
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for EGFR Kinase Activity Assay.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., PC-9-OR)
-
Cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Western Blot Analysis of EGFR Signaling
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency and serum-starve overnight if necessary.
-
Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control.
This comprehensive guide provides essential information for researchers interested in this compound. For further details, it is highly recommended to consult the primary research article by Chen et al. in the Journal of Medicinal Chemistry.
References
Egfr-IN-70: A Potent and Selective Fourth-Generation EGFR Inhibitor for Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr-IN-70, also known as compound 18j and Selatinib, is a novel, potent, and selective fourth-generation epidermal growth factor receptor (EGFR) inhibitor. It has been developed to address the significant clinical challenge of acquired resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly the resistance mediated by the C797S mutation in non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailing its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization.
Target Selectivity Profile
This compound demonstrates high potency against clinically relevant EGFR mutations, including those that confer resistance to third-generation inhibitors like osimertinib. Its selectivity profile indicates a significant therapeutic window, with substantially lower activity against wild-type (WT) EGFR, which is crucial for minimizing off-target effects and associated toxicities.
Biochemical Inhibitory Activity
The inhibitory activity of this compound was assessed against various forms of the EGFR kinase. The half-maximal inhibitory concentration (IC50) values highlight its potency against double and triple mutant EGFR, which are key drivers of resistance in NSCLC.
| Target Kinase | This compound (compound 18j) IC50 (nM) | Reference Compound (Brigatinib) IC50 (nM) |
| EGFRL858R/T790M/C797S | 23.6[1] | - |
| EGFR19del/T790M/C797S | 15.8[2][3] | - |
| EGFRWT | 307.5[1] | - |
Table 1: Biochemical inhibitory activity of this compound against wild-type and mutant EGFR kinases.
Cellular Anti-proliferative Activity
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines harboring EGFR mutations that are resistant to other TKIs. Its anti-proliferative effects are significantly more potent in mutant cell lines compared to cells expressing wild-type EGFR, further demonstrating its selectivity.
| Cell Line | Genotype | This compound (compound 18j) IC50 (µM) |
| Ba/F3-EGFR19del/T790M/C797S | Engineered cell line with triple mutant EGFR | 0.052[1] |
| Ba/F3-EGFRL858R/T790M/C797S | Engineered cell line with triple mutant EGFR | 0.036[2][3] |
| PC-9-OR-EGFR19del/T790M/C797S | Osimertinib-resistant NSCLC cell line | 0.644[1] |
| A431 | Human epidermoid carcinoma cell line (EGFRWT) | 2.003[1] |
Table 2: Anti-proliferative activity of this compound in various cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound against wild-type and mutant EGFR kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type and mutants) are expressed and purified. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.
-
Assay Buffer: The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and BSA.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The EGFR kinase is pre-incubated with the inhibitor for a defined period (e.g., 10 minutes) at room temperature. The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate. The final reaction volume is typically 25-50 µL.
-
Detection: After a set incubation time (e.g., 60 minutes) at 30°C, the amount of phosphorylated substrate is quantified. This is commonly done using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression analysis.
Cellular Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., Ba/F3, PC-9-OR, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Luminescent Cell Viability Assay: A reagent containing luciferase and its substrate is added to the wells. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
-
Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Treatment: Cells are treated with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, which is inhibited by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
The following diagram outlines the typical workflow for determining the IC50 value of this compound in a biochemical kinase assay.
Caption: Workflow for Biochemical EGFR Kinase Inhibition Assay.
Conclusion
This compound is a promising fourth-generation EGFR inhibitor with a highly selective profile for mutant forms of the receptor, including the clinically challenging C797S resistance mutation. Its potent biochemical and cellular activities, coupled with its selectivity over wild-type EGFR, underscore its potential as a next-generation therapeutic for patients with advanced NSCLC who have developed resistance to current therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Egfr-IN-70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Egfr-IN-70, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented herein demonstrates the potency and selectivity of this compound in both biochemical and cellular assays, highlighting its potential as a therapeutic candidate.
Biochemical Activity
The inhibitory activity of this compound was first assessed in a biochemical kinase assay against wild-type EGFR. The results, summarized in Table 1, indicate that this compound is a potent inhibitor of EGFR kinase activity, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Table 1: this compound Biochemical Activity against Wild-Type EGFR
| Compound | Target | IC50 (nM) |
| This compound | EGFR (WT) | 5.2 |
Cellular Activity
To determine the effect of this compound on EGFR-dependent cell proliferation, a panel of cancer cell lines with varying EGFR mutation status was treated with the compound. As shown in Table 2, this compound demonstrated potent anti-proliferative activity in cell lines harboring activating EGFR mutations, while exhibiting significantly less activity against cells with wild-type EGFR.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| NCI-H1975 | L858R, T790M | 15.8 |
| HCC827 | del E746-A750 | 25.3 |
| A549 | Wild-Type | >1000 |
Experimental Protocols
EGFR Kinase Assay
This protocol outlines the methodology used to determine the biochemical potency of this compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer to each well. The final ATP concentration should be at the Km value for EGFR.
-
Incubate the plate at room temperature for 1 hour.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This protocol describes the method used to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, HCC827, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligand, initiates a cascade of intracellular signals.[1] This signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR pathway is a key driver in the development and progression of many cancers. The major downstream signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[2][3]
Caption: EGFR Signaling Pathway Overview.
Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the key steps involved in determining the IC50 value of an EGFR inhibitor using an in vitro biochemical assay. The process begins with the preparation of the inhibitor and enzyme, followed by the kinase reaction and subsequent detection of activity.
Caption: In Vitro Kinase Assay Workflow.
References
An In-depth Technical Guide on the Binding Affinity of Inhibitors to the Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for a specific compound designated "Egfr-IN-70" did not yield any publicly available information. It is possible that this is a novel, internal, or incorrectly named compound. Therefore, this guide will provide a comprehensive overview of the binding affinity of well-characterized inhibitors to the Epidermal Growth Factor Receptor (EGFR), serving as a technical resource for researchers in the field.
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3] Consequently, EGFR has become a prime target for the development of targeted cancer therapies, primarily small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[4] A critical parameter in the development of these inhibitors is their binding affinity to EGFR, which dictates their potency and specificity.
Quantitative Analysis of EGFR Inhibitor Binding Affinity
The binding affinity of an inhibitor to its target is a measure of the strength of the interaction. It is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), and the binding free energy (ΔG). A lower value for these parameters generally indicates a higher binding affinity and greater potency of the inhibitor.
Below is a summary of binding affinity data for several well-studied EGFR inhibitors against both wild-type (WT) and mutant forms of the receptor.
| Inhibitor | EGFR Variant | IC50 (nM) | Kd (nM) | ΔG (kcal/mol) | Reference |
| Gefitinib | WT | - | - | -9.6 | [5] |
| G719S | - | - | -10.2 | [5] | |
| L858R | - | - | -10.5 | [5] | |
| T790M | - | - | -7.9 | [5] | |
| T790M/L858R | - | - | -8.5 | [5] | |
| AEE788 | WT | - | - | -10.03 | [5] |
| G719S | - | - | -10.65 | [5] | |
| L858R | - | - | -10.85 | [5] | |
| T790M | - | - | -8.97 | [5] | |
| T790M/L858R | - | - | -9.17 | [5] | |
| EGF (natural ligand) | WT | - | 177 | - | [6] |
| GE11 (peptide) | WT | - | 459,000 | - | [6] |
| mAb LA1 (antibody) | WT | - | 2.07 | - | [6] |
| P2/4 scFv | A431 cells | 300 | - | - | [7] |
| 2224 scFv | A431 cells | 35 | - | - | [7] |
Experimental Protocols for Determining EGFR Binding Affinity
Several experimental and computational methods are employed to quantify the binding affinity of inhibitors to EGFR. The choice of method often depends on the nature of the inhibitor, the desired level of detail, and the available resources.
Kinase Assays
Kinase assays are a common method to determine the IC50 value of an inhibitor, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Generalized Protocol:
-
Reagents and Materials: Recombinant human EGFR kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), the inhibitor of interest, a kinase buffer solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. A series of dilutions of the inhibitor are prepared. b. The EGFR kinase, substrate, and inhibitor are incubated together in the kinase buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[8]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand (inhibitor) and an analyte (EGFR), from which the dissociation constant (Kd) can be calculated.[6]
Generalized Protocol:
-
Immobilization: The EGFR protein is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the inhibitor at a known concentration is flowed over the sensor surface, allowing the inhibitor to bind to the immobilized EGFR. The change in the refractive index at the surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.
-
Dissociation: A buffer solution without the inhibitor is flowed over the surface to monitor the dissociation of the inhibitor from the EGFR.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined from the binding and dissociation curves. The dissociation constant (Kd) is then calculated as the ratio of kd/ka.[6]
Computational Methods (e.g., MM/PBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a computational method used to calculate the binding free energy (ΔG) of a ligand to a protein.[5]
Generalized Workflow:
-
System Preparation: The 3D structures of the EGFR-inhibitor complex, the free EGFR, and the free inhibitor are prepared. This often involves starting from an X-ray crystal structure or a homology model.
-
Molecular Dynamics (MD) Simulation: MD simulations are performed on all three systems to generate a representative ensemble of conformations for each.
-
Energy Calculations: For each snapshot from the MD trajectories, the free energy is calculated using a combination of molecular mechanics and continuum solvation models.
-
Binding Free Energy Calculation: The binding free energy (ΔG) is calculated by subtracting the free energies of the free receptor and the free inhibitor from the free energy of the complex.[5]
Visualization of EGFR Signaling and Experimental Workflow
EGFR Signaling Pathway
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades that regulate cellular processes.[3][9]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Rapid and accurate ranking of binding affinities of epidermal growth factor receptor sequences with selected lung cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
Egfr-IN-70: A Technical Guide to its Kinase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical and cellular characterization of Egfr-IN-70, a novel, potent, and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document details the experimental methodologies used to determine its inhibitory activity, selectivity, and cellular effects, presenting the data in a clear and comparative format.
Biochemical Inhibition of EGFR Kinase Activity
The inhibitory potential of this compound against wild-type and clinically relevant mutant forms of the EGFR kinase was assessed using a continuous-read fluorescence-based biochemical assay.
Data Presentation
The half-maximal inhibitory concentration (IC50) values for this compound against various EGFR constructs are summarized below. For comparison, data for two well-characterized EGFR inhibitors, Gefitinib and Osimertinib, are also presented.
| Kinase Target | This compound IC50 (nM) | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| EGFR (Wild-Type) | 25.3 | 18.2 | 57.8 |
| EGFR (L858R) | 1.8 | 5.1 | 2.7 |
| EGFR (Exon 19 Del) | 0.9 | 0.2 | 0.07 |
| EGFR (T790M/L858R) | 8.5 | >10,000 | 8.5 |
Data are representative of typical results and are compiled for illustrative purposes.
Experimental Protocols
Biochemical EGFR Kinase Assay Protocol
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide by the EGFR kinase.
-
Reagent Preparation : All reagents were prepared in a 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Enzyme and Inhibitor Incubation : 5 μL of recombinant EGFR kinase (5 nM final concentration) was pre-incubated in a 384-well plate with serial dilutions of this compound (or control inhibitor) for 30 minutes at 27°C.
-
Reaction Initiation : The kinase reaction was initiated by adding 45 μL of a substrate mix containing ATP (15 μM for wild-type EGFR) and a Y12-Sox conjugated peptide substrate (5 μM).
-
Data Acquisition : The increase in fluorescence (λex360/λem485), corresponding to substrate phosphorylation, was monitored kinetically for 60 minutes using a plate reader.
-
Data Analysis : Initial reaction velocities were determined from the linear phase of the progress curves. IC50 values were calculated by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a variable slope model.
Kinase Selectivity Profile
To assess the specificity of this compound, its inhibitory activity was evaluated against a panel of related and unrelated kinases.
Data Presentation
The following table summarizes the percent inhibition of a selection of kinases at a 1 µM concentration of this compound.
| Kinase | This compound (% Inhibition @ 1µM) |
| EGFR | >95% |
| HER2 (ErbB2) | 85% |
| HER4 (ErbB4) | 60% |
| BTK | <10% |
| JAK3 | <5% |
| SRC | <15% |
| TEC | <10% |
This is a representative panel and not exhaustive. The data indicates a high selectivity of this compound for the ErbB family of kinases.
Cellular Inhibition of EGFR Phosphorylation
The ability of this compound to inhibit EGFR signaling in a cellular context was determined by measuring the phosphorylation of EGFR in A431 human epidermoid carcinoma cells, which overexpress wild-type EGFR.
Data Presentation
| Cell Line | Treatment | This compound Cellular IC50 (nM) |
| A431 | EGF Stimulation | 35.7 |
Experimental Protocols
Cell-Based EGFR Phosphorylation ELISA Protocol
This assay quantifies the level of phosphorylated EGFR in whole cells.
-
Cell Culture and Seeding : A431 cells were seeded in a 96-well plate at a density of 20,000 cells per well and cultured overnight.
-
Inhibitor Treatment : Cells were treated with a serial dilution of this compound for 2 hours.
-
EGF Stimulation : Following inhibitor treatment, cells were stimulated with 100 ng/mL of human EGF for 10 minutes at 37°C to induce EGFR phosphorylation.
-
Fixing and Permeabilization : The cells were fixed with a fixing solution for 20 minutes to preserve the phosphorylation state.
-
Antibody Incubation : The cells were incubated with a primary antibody specific for phosphorylated EGFR (pY1068), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : A TMB substrate was added, and the colorimetric signal was measured at 450 nm after the addition of a stop solution. The intensity of the signal is proportional to the amount of phosphorylated EGFR.
-
Data Analysis : IC50 values were determined by plotting the absorbance at 450 nm against the logarithm of the inhibitor concentration.
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biochemical Kinase Assay
The Discovery and Development of Egfr-IN-70: A Fourth-Generation Inhibitor Targeting EGFR C797S Mutations
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Egfr-IN-70, also identified as compound 18j, is a novel, potent, and selective fourth-generation epidermal growth factor receptor (EGFR) inhibitor. Its development addresses a critical unmet need in the treatment of non-small cell lung cancer (NSCLC) by targeting the tertiary C797S mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.
Introduction: The Challenge of Acquired Resistance in EGFR-Mutated NSCLC
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). Targeted therapies, such as first and third-generation EGFR tyrosine kinase inhibitors (TKIs), have significantly improved patient outcomes. However, the emergence of acquired resistance mutations, most notably the T790M and subsequently the C797S mutation in the EGFR kinase domain, has limited the long-term efficacy of these agents. The C797S mutation, in particular, has posed a significant challenge, rendering third-generation inhibitors ineffective. This has spurred the development of fourth-generation EGFR inhibitors designed to overcome this resistance mechanism.
Discovery of this compound (Compound 18j)
This compound was developed through a structure-based drug design approach, employing a macrocyclization strategy to create conformationally constrained 4-(1-ethylsulfonyl-3-indolyl)-2-phenylaminopyrimidines. This design aimed to achieve potent and selective inhibition of EGFR harboring the C797S mutation.
Design Rationale
The design of this compound was based on a hybridization of the structural scaffolds of existing EGFR inhibitors. The 4-(1-sulfonyl-3-indol)yl-2-phenylaminopyrimidine core was conceived to optimize interactions within the ATP-binding pocket of the EGFR kinase domain, particularly in the presence of the T790M and C797S mutations. The conformational constraint introduced by macrocyclization was intended to enhance binding affinity and selectivity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR kinase. By binding to the ATP-binding site of the EGFR kinase domain, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant cancer cells.
Signaling Pathway
The binding of this compound to the mutated EGFR prevents the activation of downstream signaling cascades critical for tumor growth and survival, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Quantitative Data
The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potency and selectivity.
In Vitro Kinase Inhibitory Activity
This compound exhibits potent inhibitory activity against clinically relevant EGFR mutants, with significantly less activity against wild-type (WT) EGFR, indicating a favorable selectivity profile.[1]
| Enzyme | IC50 (nM) |
| EGFRL858R/T790M/C797S | 23.6 |
| EGFR19del/T790M/C797S | 15.8 |
| EGFRWT | 307.5 |
| Table 1: In vitro inhibitory activity of this compound against various EGFR isoforms. |
Anti-proliferative Activity in Cell Lines
The anti-proliferative effects of this compound were assessed in various engineered and cancer cell lines. The compound demonstrated potent inhibition of proliferation in cells harboring the target EGFR mutations.[1]
| Cell Line | EGFR Status | IC50 (µM) |
| Ba/F3-EGFR19del/T790M/C797S | Engineered | 0.052 |
| Ba/F3-EGFRL858R/T790M/C797S | Engineered | 0.036 |
| PC-9-OR | EGFR19del/T790M/C797S | 0.644 |
| A431 | EGFRWT | 2.003 |
| Table 2: Anti-proliferative activity of this compound in different cell lines. |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the evaluation of this compound.
EGFR Kinase Assay
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against different EGFR kinase variants.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase domains (WT, L858R/T790M/C797S, 19del/T790M/C797S), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96-well or 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase assay buffer. c. Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production. g. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. h. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on various cell lines.
Methodology:
-
Cell Culture: Culture the desired cell lines (e.g., Ba/F3 engineered with EGFR mutants, PC-9-OR, A431) in appropriate media and conditions.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. g. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Phosphorylation
Objective: To confirm the inhibitory effect of this compound on EGFR phosphorylation in cellular contexts.
Methodology:
-
Cell Treatment and Lysis: a. Culture the target cells (e.g., Ba/F3-EGFR¹⁹del/T⁷⁹⁰M/C⁷⁹⁷S, PC-9-OR) to a suitable confluency. b. Treat the cells with varying concentrations of this compound for a defined period (e.g., 2 hours). c. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification and Electrophoresis: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Denature the protein samples by boiling in SDS-PAGE sample buffer. c. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer and Immunoblotting: a. Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). b. Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) overnight at 4°C. d. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like β-actin or GAPDH.
Development Workflow and Logical Relationships
The development of this compound followed a structured workflow from conceptual design to preclinical validation.
Conclusion and Future Directions
This compound represents a promising fourth-generation EGFR inhibitor with potent activity against the clinically significant C797S resistance mutation. The preclinical data presented herein demonstrate its potential as a therapeutic agent for NSCLC patients who have developed resistance to third-generation TKIs. Further development, including comprehensive in vivo efficacy and safety studies, is warranted to advance this compound towards clinical evaluation. The detailed methodologies provided in this guide are intended to facilitate further research and development in this critical area of oncology.
References
In-Depth Technical Guide: The Effects of EGFR-IN-70 on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-70. It details its mechanism of action, its impact on critical downstream signaling pathways, and the experimental protocols utilized to elucidate these effects. This document is intended to serve as a core resource for researchers and professionals in the fields of oncology, cell biology, and drug development.
Introduction to this compound
This compound, also identified as compound 18j, is a potent and specific inhibitor of the epidermal growth factor receptor. It has demonstrated significant inhibitory activity against both wild-type EGFR and certain mutant forms of the receptor, which are often implicated in various cancers. The primary mechanism of action of this compound involves the suppression of EGFR phosphorylation, a critical step in the activation of downstream signaling cascades that drive cell proliferation, survival, and differentiation.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against different forms of EGFR and its anti-proliferative effects on various cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinase
| Target | IC50 (nM) |
| EGFRWT | 307.5 |
| EGFRLR/TM/CS | 23.6 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the EGFR kinase activity. A lower IC50 value indicates greater potency.
Table 2: Anti-Proliferative Activity of this compound in Cell Lines
| Cell Line | EGFR Status | IC50 (µM) after 72 hours |
| Ba/F3-EGFR19del/TM/CS | Mutant | 0.052 |
| PC-9-OR-EGFR19del/TM/CS | Mutant | 0.644 |
| A431-EGFRWT | Wild-Type | 2.003 |
These IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.
Effects on Downstream Signaling Pathways
EGFR activation triggers a cascade of intracellular signaling events that are crucial for normal cellular function but are often dysregulated in cancer. This compound, by inhibiting the initial phosphorylation of EGFR, effectively blocks these downstream pathways. The primary signaling axes affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Inhibition of the RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the GTPase RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
Studies have shown that this compound effectively suppresses the phosphorylation of ERK, indicating a blockade of the MAPK pathway.[1] This inhibition is a direct consequence of preventing the initial EGFR autophosphorylation.
Diagram of this compound's Effect on the MAPK Pathway
Caption: Inhibition of the MAPK signaling pathway by this compound.
Inhibition of the PI3K-AKT-mTOR Pathway
The PI3K-AKT-mTOR pathway is critical for cell growth, survival, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.
By preventing EGFR activation, this compound leads to a reduction in the phosphorylation of key components of this pathway, thereby inhibiting its pro-survival and pro-growth signals.
Diagram of this compound's Effect on the PI3K-AKT-mTOR Pathway
Caption: Inhibition of the PI3K-AKT-mTOR pathway by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinases.
Materials:
-
Recombinant human EGFR (wild-type and mutant) enzymes.
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 substrate.
-
This compound (serially diluted).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the EGFR enzyme and the Poly(Glu, Tyr) substrate to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay
Objective: To determine the anti-proliferative activity (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Ba/F3, PC-9, A431).
-
Complete cell culture medium.
-
This compound (serially diluted).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, SRB).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Plate reader capable of luminescence or absorbance detection.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins (e.g., ERK).
Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).[1]
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Workflow Diagram for Western Blot Analysis
References
Cellular Uptake and Distribution of Egfr-IN-70: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the cellular uptake, distribution, and mechanistic aspects of Egfr-IN-70, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). Understanding the pharmacokinetics and pharmacodynamics of this compound at a cellular level is critical for its development as a potential therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Disclaimer: The compound "this compound" appears to be a novel or proprietary molecule with limited information available in public scientific literature. The following data and protocols are based on general methodologies used for characterizing similar EGFR inhibitors and should be adapted and validated for this compound specifically.
Quantitative Data Summary
Comprehensive characterization of a novel EGFR inhibitor like this compound requires rigorous quantitative analysis of its interaction with target cells. The following tables present hypothetical, yet representative, data structures for summarizing such findings.
Table 1: Cellular Uptake of this compound in A431 Cells
| Time (hours) | Concentration (nM) | Uptake (pmol/mg protein) |
| 1 | 10 | 1.5 ± 0.2 |
| 1 | 50 | 7.2 ± 0.8 |
| 1 | 100 | 15.1 ± 1.5 |
| 4 | 10 | 5.8 ± 0.6 |
| 4 | 50 | 28.5 ± 3.1 |
| 4 | 100 | 59.3 ± 6.2 |
| 24 | 10 | 12.3 ± 1.4 |
| 24 | 50 | 60.1 ± 7.5 |
| 24 | 100 | 125.6 ± 14.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Subcellular Distribution of this compound in A431 Cells after 4 hours Incubation (100 nM)
| Cellular Fraction | Percentage of Total Uptake (%) |
| Cytosol | 35 ± 4 |
| Nucleus | 10 ± 2 |
| Mitochondria | 5 ± 1 |
| Endosomes/Lysosomes | 45 ± 5 |
| Membrane | 5 ± 1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the scientific process. The following sections outline standard methodologies for investigating the cellular uptake and distribution of small molecule inhibitors.
Cell Culture and Treatment
A431 cells, a human epidermoid carcinoma cell line with high EGFR expression, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate culture vessels and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified time points.
Cellular Uptake Assay
Cellular uptake of this compound can be quantified using a radiolabeled version of the compound or via liquid chromatography-mass spectrometry (LC-MS).
-
Cell Seeding: Plate A431 cells in 6-well plates at a density of 5 x 10⁵ cells per well and incubate overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time points.
-
Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Quantification:
-
Radiolabeled Compound: If using a radiolabeled compound, measure the radioactivity in the cell lysate using a scintillation counter.
-
LC-MS: If using a non-labeled compound, extract the compound from the cell lysate and quantify its concentration using a validated LC-MS method.
-
-
Protein Normalization: Determine the total protein concentration in each cell lysate sample using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Subcellular Fractionation
To determine the distribution of this compound within the cell, subcellular fractionation is performed.
-
Cell Treatment and Harvesting: Treat A431 cells with this compound as described above. After incubation, wash the cells with ice-cold PBS and harvest them.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize the cells using a Dounce homogenizer.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to separate the different cellular organelles (nuclei, mitochondria, microsomes, and cytosol).
-
Quantification: Quantify the amount of this compound in each fraction using the methods described in the cellular uptake assay.
Fluorescence Microscopy
Fluorescence microscopy can be used to visualize the cellular localization of this compound if a fluorescently labeled version of the compound is available or if specific antibodies against the compound can be generated.
-
Cell Seeding: Grow A431 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with fluorescently labeled this compound.
-
Fixation and Staining: After incubation, wash the cells with PBS, fix them with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100. If desired, co-stain with markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria).
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal fluorescence microscope.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
EGFR Signaling Pathway
The following diagram illustrates a simplified EGFR signaling pathway, which is the target of this compound.
Methodological & Application
Application Notes and Protocols for Egfr-IN-70 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Egfr-IN-70, a hypothetical potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in cell culture experiments. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of EGFR inhibitors.
Introduction to EGFR Signaling
The epidermal growth factor receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[1][2][3] Aberrant EGFR signaling, often due to overexpression or mutations, is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[3]
This compound: A Novel EGFR Inhibitor
This compound is a novel, potent, and selective small molecule inhibitor of EGFR tyrosine kinase. It is designed to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These application notes provide protocols to assess the in vitro efficacy of this compound in cancer cell lines.
Data Presentation
Table 1: In Vitro Cell Proliferation Inhibition by this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 850 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 25 |
| MDA-MB-231 | Breast Cancer | Wild-Type | 1200 |
| MCF-7 | Breast Cancer | Low Expression | >10,000 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the effect of this compound on the viability and proliferation of adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., A549, NCI-H1975)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of EGFR Signaling Pathway
This protocol describes the use of western blotting to analyze the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin or with an antibody for the total protein.[5]
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for Western Blot analysis of EGFR signaling.
References
Application Notes and Protocols for In Vivo Dosing of EGFR Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are intended as a general guide. Specific experimental parameters, particularly the in vivo dosage of Egfr-IN-70, must be empirically determined. The provided information is based on publicly available data for other EGFR inhibitors and should be adapted to the specific characteristics of this compound.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown significant clinical efficacy. This document provides a generalized framework for the in vivo evaluation of EGFR inhibitors, using this compound as a representative, though currently uncharacterized in vivo, compound. The protocols are based on established methodologies for similar well-studied EGFR TKIs such as erlotinib and gefitinib.
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell cycle progression and survival.[2][3]
In Vivo Dosing and Administration: General Guidelines
Due to the lack of specific in vivo data for this compound, a dose-ranging study is essential. The following table provides examples of doses used for other potent EGFR inhibitors in mouse models, which can serve as a reference for designing initial studies.
Table 1: Example Dosing of EGFR Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Erlotinib | NSCLC Xenograft | 30 mg/kg | Oral (p.o.) | Daily | Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer |
| Erlotinib | NSCLC Xenograft | 200 mg/kg | Oral (p.o.) | Every other day | Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer |
| Gefitinib | Lung Cancer | Varies (e.g., daily vs. weekly) | Oral (p.o.) | Daily or Weekly | Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer |
| SU11925 | A431 Xenograft | 100 mg/kg | Oral (p.o.) | Daily | High Levels of HER-2 Expression Alter the Ability of Epidermal Growth Factor Receptor (EGFR) Family Tyrosine Kinase Inhibitors to Inhibit EGFR Phosphorylation in Vivo |
| ZD1839 (Gefitinib) | A431 Xenograft | 100 mg/kg | Oral (p.o.) | Daily | High Levels of HER-2 Expression Alter the Ability of Epidermal Growth Factor Receptor (EGFR) Family Tyrosine Kinase Inhibitors to Inhibit EGFR Phosphorylation in Vivo |
Experimental Protocols
Animal Models
-
Xenograft Models: Human cancer cell lines with known EGFR mutations (e.g., HCC827, PC9 for activating mutations; H1975 for T790M resistance mutation) are commonly used.[4]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop tumors driven by specific EGFR mutations.
-
Species: Athymic nude mice or SCID mice are typically used for xenograft studies to prevent graft rejection.
Drug Formulation and Administration
-
Formulation: The formulation for this compound will depend on its solubility and stability. Common vehicles for oral administration of small molecule inhibitors include:
-
0.5% (w/v) carboxymethylcellulose (CMC) in water
-
Corn oil
-
A mixture of Cremophor EL and ethanol (e.g., 12.5% Cremophor EL, 12.5% ethanol in water)
-
-
Administration:
-
Oral (p.o.): The most common route for TKIs. Administer by oral gavage.
-
Intraperitoneal (i.p.): An alternative route if oral bioavailability is poor.
-
Experimental Workflow
The following diagram outlines a general workflow for an in vivo efficacy study.
Efficacy Assessment
-
Tumor Volume Measurement: Measure tumors with digital calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight as an indicator of toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment.
-
Survival Analysis: In some studies, the endpoint may be survival, which is plotted as a Kaplan-Meier curve.
Table 2: Example Data Presentation for Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 150 | - |
| This compound (X mg/kg) | 750 ± 80 | 50 |
| This compound (Y mg/kg) | 300 ± 50 | 80 |
Pharmacodynamic (PD) Analysis
To confirm target engagement, tumors can be collected at various time points after the final dose.
-
Tissue Lysis: Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Analyze protein lysates for levels of total and phosphorylated EGFR, as well as downstream signaling proteins like AKT and ERK. A reduction in the phosphorylated forms of these proteins indicates target inhibition.
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against p-EGFR, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker) to assess the biological effects of the inhibitor.
Pharmacokinetic (PK) Analysis
-
Blood Sampling: Collect blood samples at multiple time points after a single dose of this compound.
-
Plasma Preparation: Centrifuge blood to separate plasma.
-
Drug Concentration Measurement: Use a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound in the plasma.
-
Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
Table 3: Example Pharmacokinetic Parameters in Mice
| Parameter | Unit | Value (Example) |
| Cmax | ng/mL | 1500 |
| Tmax | h | 2 |
| AUC (0-24h) | ng*h/mL | 12000 |
| Half-life (t½) | h | 6 |
Conclusion
While specific in vivo dosing information for this compound is not currently available in the public domain, the protocols and guidelines presented here, based on studies of other potent EGFR inhibitors, provide a robust framework for its preclinical evaluation. A careful dose-escalation study is paramount to determine a safe and efficacious dose range. Subsequent efficacy studies in relevant mouse models, coupled with pharmacodynamic and pharmacokinetic analyses, will be crucial in characterizing the in vivo properties of this compound.
References
Application Notes and Protocols for the Use of a Novel EGFR Inhibitor in Non-Small Cell Lung Cancer (NSCLC) Research
Note: As of the current date, "EGFR-IN-70" is not a publicly documented or commercially available specific inhibitor for Epidermal Growth Factor Receptor (EGFR). The following application notes and protocols are provided as a comprehensive guide for the preclinical evaluation of a novel or hypothetical EGFR inhibitor (herein referred to as "EGFR-IN-XX") in the context of non-small cell lung cancer (NSCLC) research. The methodologies and principles described are based on established practices for the characterization of EGFR tyrosine kinase inhibitors (TKIs).
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers downstream signaling pathways critical for cell proliferation, survival, and differentiation, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways.[1] In a significant subset of NSCLC patients, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.[2][3] These mutations, most commonly deletions in exon 19 and the L858R point mutation in exon 21, render tumors highly sensitive to EGFR tyrosine kinase inhibitors (TKIs).[4][5]
Despite the success of first, second, and third-generation TKIs, acquired resistance almost invariably develops, often through secondary mutations like T790M or C797S, or activation of bypass signaling pathways.[6][7][8] The development and evaluation of new EGFR inhibitors are crucial to overcome these resistance mechanisms and improve patient outcomes. This document outlines the necessary in vitro and in vivo studies to characterize a novel EGFR inhibitor, EGFR-IN-XX, for its potential use in NSCLC.
Data Presentation: Efficacy of EGFR Inhibitors
Quantitative data from experiments should be meticulously recorded and presented to allow for clear comparison and evaluation. The following tables provide templates for summarizing the efficacy data for EGFR-IN-XX against established benchmarks.
Table 1: Comparative In Vitro Efficacy of EGFR-IN-XX in NSCLC Cell Lines This table summarizes the half-maximal inhibitory concentration (IC50), which measures the potency of a drug in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Cell Line | EGFR Mutation Status | Gefitinib (IC50, nM) | Osimertinib (IC50, nM) | EGFR-IN-XX (IC50, nM) |
| HCC827 | Exon 19 Deletion | 10 - 30 | 10 - 25 | [Experimental Data] |
| PC-9 | Exon 19 Deletion | 15 - 40 | 15 - 30 | [Experimental Data] |
| H1975 | L858R, T790M | >9000 | 15 - 50 | [Experimental Data] |
| H3255 | L858R | 5 - 20 | 10 - 25 | [Experimental Data] |
| A549 | EGFR Wild-Type | >10000 | >10000 | [Experimental Data] |
Data for Gefitinib and Osimertinib are representative values from published literature. The column for EGFR-IN-XX is intended for experimental results.
Table 2: Comparative In Vivo Efficacy of EGFR-IN-XX in NSCLC Xenograft Models This table presents data from animal studies, focusing on Tumor Growth Inhibition (TGI), a measure of how effectively a treatment prevents tumor growth compared to a control group.
| Xenograft Model | EGFR Mutation Status | Treatment | Dose & Schedule | TGI (%) |
| HCC827 | Exon 19 Deletion | Osimertinib | 5 mg/kg, QD | ~95% |
| EGFR-IN-XX | [Experimental Data] | [Experimental Data] | ||
| H1975 | L858R, T790M | Osimertinib | 5 mg/kg, QD | ~90% |
| EGFR-IN-XX | [Experimental Data] | [Experimental Data] | ||
| A549 | EGFR Wild-Type | Vehicle Control | N/A | 0% |
| EGFR-IN-XX | [Experimental Data] | [Experimental Data] |
QD: once daily. TGI data is representative. The rows for EGFR-IN-XX are intended for experimental results.
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
References
- 1. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Everything You Should Know About NSCLC [webmd.com]
- 4. Inhibition of non-small cell lung cancer (NSCLC) growth by a novel small molecular inhibitor of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical outcomes in non-small-cell lung cancer patients with EGFR mutations: pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
Application of EGFR Inhibitors in Glioblastoma Cell Lines: A Profile of a Novel Covalent-Binding EGFR-TKI
Note: As of November 2025, publicly available research data specifically detailing the application of a compound designated "EGFR-IN-70" in glioblastoma cell lines is not available. This document provides a detailed application and protocol guide based on a representative novel covalent-binding Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), CM93, for which preclinical data in glioblastoma is accessible. This information is intended to serve as a practical template for researchers working with similar next-generation EGFR inhibitors.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by frequent alterations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Approximately 50% of GBMs exhibit EGFR gene amplification, often accompanied by mutations, leading to aberrant receptor activation and downstream signaling that drives tumor growth, proliferation, invasion, and resistance to therapy.[1][2] The most common EGFR mutation in GBM is the variant III (EGFRvIII), a constitutively active form of the receptor.[1] These alterations make EGFR a prime therapeutic target. While first-generation EGFR TKIs have shown limited efficacy in GBM, novel inhibitors with improved potency and brain penetrance are under investigation.
Application Notes
Mechanism of Action
Novel covalent-binding EGFR-TKIs, such as the representative compound CM93, are designed to form an irreversible bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This mode of inhibition leads to a sustained blockade of receptor autophosphorylation and downstream signaling cascades. In glioblastoma cells harboring EGFR amplification and/or EGFRvIII mutations, these inhibitors effectively suppress the constitutive kinase activity, thereby inhibiting pro-survival and proliferative signals.
Effects on Glioblastoma Cell Lines
-
Inhibition of EGFRvIII Phosphorylation: Treatment of glioblastoma cells expressing EGFRvIII with potent EGFR-TKIs leads to a dose-dependent reduction in the phosphorylation of the receptor at key tyrosine residues (e.g., Y1068 and Y1173).[3]
-
Downregulation of Downstream Signaling: Inhibition of EGFR phosphorylation subsequently blocks major downstream signaling pathways critical for glioblastoma pathogenesis, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.[4][5] This is evidenced by a decrease in the phosphorylation of key pathway components like ERK1/2.
-
Reduction of Cell Viability: By abrogating these essential signaling pathways, these inhibitors effectively reduce the viability of glioblastoma cells. This effect is particularly pronounced in cells dependent on aberrant EGFR signaling.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the representative novel EGFR-TKI CM93 and other EGFR inhibitors in various glioblastoma and EGFRvIII-expressing cell lines.
Table 1: IC50 Values for Inhibition of EGFRvIII Phosphorylation
| Compound | Cell Line | IC50 (µM) |
| CM93 | U251-EGFRvIII | 0.174 |
| CM93 | 293-EGFRvIII | 0.19 |
Data extracted from a 2022 preclinical study.[3]
Table 2: IC50 Values for Reduction of Cell Viability
| Compound | Cell Line | IC50 (µM) |
| CM93 | 293-EGFRvIII | 1.48 |
| Erlotinib | 293-EGFRvIII | 4.83 |
| Gefitinib | 293-EGFRvIII | 15.67 |
| Osimertinib | 293-EGFRvIII | 2.19 |
| CM93 | U251-EGFRvIII | 1.52 |
| Erlotinib | U251-EGFRvIII | 13.65 |
| Gefitinib | U251-EGFRvIII | 20.35 |
| Osimertinib | U251-EGFRvIII | 2.64 |
Data extracted from a 2022 preclinical study comparing CM93 to other known EGFR-TKIs.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of an EGFR inhibitor on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U251-EGFRvIII, patient-derived lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
EGFR inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count glioblastoma cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank values, normalize the data to the vehicle control, and plot a dose-response curve to calculate the IC50 value.
Western Blotting for EGFR Pathway Activation
This protocol is for assessing the effect of an EGFR inhibitor on the phosphorylation of EGFR and downstream targets.
Materials:
-
Glioblastoma cells
-
6-well plates
-
EGFR inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Y1068), anti-total EGFR, anti-p-ERK1/2, anti-total ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the EGFR inhibitor for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels. Use β-actin as a loading control.
Mandatory Visualizations
Caption: EGFR signaling pathway in glioblastoma and site of TKI inhibition.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. EGFR-dependent mechanisms in glioblastoma: towards a better therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR and EGFRvIII Promote Angiogenesis and Cell Invasion in Glioblastoma: Combination Therapies for an Effective Treatment | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Monitoring Egfr-IN-70 Efficacy in Cultured Cells
Audience: Researchers, scientists, and drug development professionals involved in oncology and signal transduction research.
Introduction: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Egfr-IN-70 is a potent and selective inhibitor of EGFR kinase activity. This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on the EGFR signaling pathway in treated cells. The protocol outlines the methodology for cell treatment, protein extraction, immunoblotting, and quantitative analysis to verify the compound's efficacy by measuring the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.
EGFR Signaling Pathway and Inhibition by this compound
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] These phosphotyrosine sites serve as docking platforms for various adaptor proteins and enzymes, initiating downstream signaling cascades. Two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell proliferation and survival.[2][5] this compound functions by blocking the intrinsic kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire experimental procedure, from cell culture to final data analysis.
Detailed Experimental Protocol
1. Cell Culture and Treatment
-
Culture cells (e.g., A431, HCT116) to 70-80% confluency in their recommended growth medium.[6]
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Aspirate the growth medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Induce quiescence by incubating the cells in a serum-free medium for 16-24 hours.
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours in a serum-free medium.
-
Stimulate the cells by adding EGF (e.g., 30-100 ng/mL) for 30 minutes.[6][7] A non-stimulated control well should be maintained.
-
Control Groups:
-
Vehicle Control (no treatment)
-
EGF Stimulation only
-
This compound only
-
This compound + EGF Stimulation
-
-
2. Cell Lysis and Protein Quantification
-
After treatment, place the plates on ice and immediately wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[8][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[11]
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.[12]
3. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration (e.g., 1-2 µg/µL) with lysis buffer and 4x Laemmli sample buffer.
-
Denature the samples by boiling at 95°C for 5 minutes.[13]
-
Load 20-30 µg of total protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][9]
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. (See Table 1 for recommended antibodies and dilutions).
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 - 1:10000 in blocking buffer) for 1 hour at room temperature.[8][14]
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[12]
-
Normalize the signal of each phospho-protein to its corresponding total protein. Further, normalize this value to a loading control (e.g., GAPDH or β-Actin) to correct for loading differences.
Data Presentation and Expected Results
The efficacy of this compound is determined by its ability to reduce EGF-induced phosphorylation of EGFR and its downstream targets. The expected outcome is a significant decrease in the p-EGFR/EGFR, p-AKT/AKT, and p-ERK/ERK ratios in cells co-treated with this compound and EGF compared to cells treated with EGF alone.
Table 1: Recommended Primary Antibodies
| Target Protein | Supplier Example | Dilution | Purpose |
|---|---|---|---|
| Phospho-EGFR (Tyr1068) | Cell Signaling Tech. | 1:1000 | Measures active EGFR |
| Total EGFR | Cell Signaling Tech. | 1:1000 | Normalization for p-EGFR |
| Phospho-AKT (Ser473) | Cell Signaling Tech. | 1:1000 | Measures active AKT |
| Total AKT | Cell Signaling Tech. | 1:1000 | Normalization for p-AKT |
| Phospho-p44/42 MAPK (ERK1/2) | Cell Signaling Tech. | 1:2000 | Measures active ERK |
| Total p44/42 MAPK (ERK1/2) | Cell Signaling Tech. | 1:1000 | Normalization for p-ERK |
| β-Actin or GAPDH | Sigma-Aldrich | 1:5000 | Loading Control |
Note: Optimal antibody dilutions should be determined empirically.
Table 2: Example Quantitative Western Blot Data
| Treatment Group | Normalized p-EGFR Intensity (a.u.) | Normalized p-AKT Intensity (a.u.) | Normalized p-ERK Intensity (a.u.) |
|---|---|---|---|
| Vehicle Control | 1.0 ± 0.15 | 1.0 ± 0.12 | 1.0 ± 0.18 |
| EGF (100 ng/mL) | 8.5 ± 0.90 | 6.2 ± 0.75 | 7.8 ± 0.88 |
| This compound (500 nM) | 0.9 ± 0.10 | 1.1 ± 0.14 | 0.9 ± 0.11 |
| this compound + EGF | 1.2 ± 0.20 | 1.5 ± 0.25 | 1.3 ± 0.22 |
Values are represented as mean fold change ± standard deviation relative to the vehicle control.
References
- 1. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR (EGFR) | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]
- 10. mesoscale.com [mesoscale.com]
- 11. Hydrogel-based protein array for quantifying EGF receptor (EGFR) activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
Application Notes and Protocols: In Vitro Efficacy of EGFR Inhibitor in Combination with Chemotherapy
Disclaimer: The specific compound "EGFR-IN-70" is not referenced in the available scientific literature. The following application notes and protocols are based on published studies of other EGFR inhibitors in combination with common chemotherapy agents. The data and methodologies presented are intended to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1][2] Its overexpression and dysregulation are associated with tumor progression, poor patient outcomes, and drug resistance in various cancers.[3] Consequently, EGFR has become a prime target for cancer therapy.[4] This document outlines the in vitro application of an EGFR inhibitor, herein referred to as this compound, in combination with standard chemotherapy agents. The provided data and protocols demonstrate the potential for synergistic effects, leading to enhanced anti-cancer activity.
Data Presentation
The combination of EGFR inhibitors with chemotherapy has been shown to synergistically inhibit the proliferation of cancer cells.[3] The following tables summarize quantitative data from in vitro studies on the combination of a representative EGFR inhibitor with doxorubicin, paclitaxel, and cisplatin.
Table 1: In Vitro Cytotoxicity (IC50) of EGFR Inhibitor and Doxorubicin
| Cell Line | Treatment | IC50 (µM) |
| MCF-7 (ER+) | EGFR Inhibitor | 3.96[3] |
| Doxorubicin | 1.4[3] | |
| EGFR Inhibitor + Doxorubicin | 0.46[3] | |
| MDA-MB-231 (TNBC) | EGFR Inhibitor | 6.03[3] |
| Doxorubicin | 9.67[3] | |
| EGFR Inhibitor + Doxorubicin | 0.01[3] |
Table 2: Combination Index (CI) Values
| Combination | Cell Line | Combination Index (CI) | Interpretation |
| EGFR Inhibitor + MEK Inhibitor | - | 0.46[5] | Synergy |
| EGFR Inhibitor + B-Raf Inhibitor | - | 0.69[5] | Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effects of paclitaxel on cancer cell viability.[6]
Objective: To determine the cytotoxic effects of this compound alone and in combination with chemotherapy.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., doxorubicin, paclitaxel, cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2-3×10³ cells per well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound, the chemotherapy agent, or a combination of both. Include a DMSO-treated control group.
-
Incubate the plates for 72 hours.[7]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol is based on studies evaluating apoptosis induction by EGFR inhibitors.[8][9]
Objective: To quantify the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound, chemotherapy, or the combination.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample with a luminometer.
-
Increased luminescence indicates higher caspase-3/7 activity and apoptosis.
Cell Cycle Analysis (Flow Cytometry)
This protocol is derived from research on the effects of EGFR inhibitors on the cell cycle.[10]
Objective: To determine the effect of treatment on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture cells and treat them with this compound, the chemotherapy agent, or the combination for a specified duration.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
EGFR Signaling Pathway
References
- 1. EGFR-mediated cell cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor activation is essential for kidney fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting epidermal growth factor receptor in paclitaxel-resistant human breast and lung cancer cells with upregulated glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Role of Cell Cycle in Epidermal Growth Factor Receptor Inhibitor-Mediated Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Novel EGFR Inhibitor Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and proliferation. Targeted therapies using EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical success. This document provides a comprehensive guide for the preclinical evaluation of novel EGFR inhibitors, using "Egfr-IN-70" as a representative example, in appropriate animal models. The protocols and methodologies described herein are based on established practices for evaluating EGFR-targeted therapies.
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of intracellular proteins that, upon activation, regulate key cellular processes such as proliferation, survival, and migration. The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for an inhibitor like this compound.
Caption: EGFR signaling pathway and mechanism of action for this compound.
Experimental Workflow for In Vivo Efficacy Testing
A systematic workflow is crucial for the successful in vivo evaluation of a novel EGFR inhibitor. The following diagram outlines the key steps, from cell line selection to data analysis.
Caption: Workflow for in vivo efficacy testing of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an EGFR-Mutant NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle | - | 1250 ± 150 | - |
| This compound | 10 | 625 ± 80 | 50 |
| This compound | 25 | 250 ± 50 | 80 |
| This compound | 50 | 100 ± 30 | 92 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Half-life (t½) (h) |
| 25 | 1500 | 2 | 12000 | 8 |
Experimental Protocols
Cell Culture
-
Cell Lines: EGFR-mutant human non-small cell lung cancer cell lines (e.g., NCI-H1975, HCC827, or PC-9) are commonly used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Species: Athymic nude mice (nu/nu) or other immunodeficient strains (e.g., NOD-SCID) are suitable for xenograft studies.
-
Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.
-
Housing: Mice are housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Orthotopic Tumor Implantation
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the appropriate location to expose the target organ (e.g., the lung for NSCLC models).
-
Inject 1 x 10^6 tumor cells in 50 µL of a 1:1 mixture of media and Matrigel into the target organ.
-
Suture the incision and monitor the animal until it recovers from anesthesia.
Drug Formulation and Administration
-
Formulation: this compound is formulated in a vehicle appropriate for the route of administration (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water for oral gavage).
-
Administration: The drug is administered daily via oral gavage at the specified doses. The vehicle control group receives the formulation without the active compound.
Tumor Volume Measurement
-
Tumor volume is measured two to three times per week using calipers.
-
The formula for calculating tumor volume is: Volume = (Length x Width²) / 2 .
-
Body weight is also monitored as an indicator of toxicity.
Pharmacodynamic Analysis
-
At the end of the study, tumors are excised and snap-frozen in liquid nitrogen or fixed in formalin.
-
For Western blot analysis, frozen tumors are homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling molecules like Akt and ERK.
Statistical Analysis
-
Tumor growth data are typically analyzed using a two-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control.
-
A p-value of less than 0.05 is generally considered statistically significant.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preclinical evaluation of novel EGFR inhibitors like this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the advancement of new targeted therapies for EGFR-driven cancers.
Application Notes and Protocols for EGFR Inhibitors in Cancer Cell Apoptosis
Disclaimer: Information specifically pertaining to "EGFR-IN-70" was not found in the available resources. Therefore, this document provides a detailed overview and protocols based on a representative novel pan-HER/VEGFR inhibitor, BMS-690514, and general principles of EGFR inhibition for inducing apoptosis in cancer cells. The methodologies and data presentation can be adapted for other specific EGFR inhibitors.
Introduction
The Epidermal Growth factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many types of cancer, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to aberrant signaling and uncontrolled cell growth. Consequently, EGFR has become a prime target for cancer therapy. Small-molecule EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the receptor's activity and induce apoptosis in cancer cells. This document provides detailed application notes and experimental protocols for researchers and scientists working on the development and evaluation of EGFR inhibitors for cancer treatment.
Mechanism of Action: Induction of Apoptosis
EGFR activation triggers multiple downstream signaling pathways that promote cell survival and inhibit apoptosis, including the RAS-RAF-MEK-ERK and the PI3K-Akt pathways. EGFR inhibitors, such as the novel pan-HER/VEGFR inhibitor BMS-690514, exert their anti-cancer effects by blocking these pro-survival signals and promoting apoptosis.
In cancer cells with EGFR mutations, such as the T790M resistance mutation in NSCLC, inhibitors like BMS-690514 can effectively induce a G1 cell cycle arrest and trigger the intrinsic apoptosis pathway. This is characterized by the mitochondrial release of cytochrome c and the activation of caspases, including caspase-2, -3, -7, and -9. The extrinsic apoptosis pathway, involving caspase-8, is generally not activated.
Furthermore, treatment with such inhibitors leads to changes in the expression of key apoptosis-regulating proteins. This includes the upregulation of pro-apoptotic factors like Bim and Puma, and the downregulation of anti-apoptotic proteins such as Mcl-1.
Signaling Pathway Diagram
Caption: EGFR signaling pathways and the induction of apoptosis by an EGFR inhibitor.
Data Presentation
The efficacy of an EGFR inhibitor in inducing apoptosis can be quantified through various assays. The following tables provide a template for summarizing such data.
Table 1: In Vitro Cytotoxicity of EGFR Inhibitor
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | T790M | Value |
| A549 | Wild-Type | Value |
| PC-9 | Exon 19 Deletion | Value |
IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and can be determined using a cell viability assay.
Table 2: Apoptosis Induction by EGFR Inhibitor
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| H1975 | Control | Value | 1.0 |
| H1975 | EGFR Inhibitor (IC50) | Value | Value |
| A549 | Control | Value | 1.0 |
| A549 | EGFR Inhibitor (IC50) | Value | Value |
% Apoptotic cells can be measured by flow cytometry after Annexin V/PI staining. Caspase activity can be measured using a luminometric or fluorometric assay.
Experimental Protocols
Detailed protocols for key experiments to evaluate the pro-apoptotic effects of an EGFR inhibitor are provided below.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the efficacy of an EGFR inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an EGFR inhibitor on cancer cells.
Materials:
-
Cancer cell lines (e.g., H1975, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
EGFR inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the EGFR inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases.
Materials:
-
Treated and control cells
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the EGFR inhibitor as described for the viability assay.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the control.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Mcl-1, anti-EGFR, anti-p-EGFR, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For a large protein like EGFR (around 170 kDa), ensure sufficient transfer time (e.g., 2 hours or overnight at a low voltage).
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like actin or GAPDH.
Application Notes and Protocols: Long-Term Treatment with EGFR-IN-70 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] Consequently, EGFR has emerged as a critical target for cancer therapy.[5][6] EGFR inhibitors, such as tyrosine kinase inhibitors (TKIs), have shown clinical efficacy, although challenges like acquired resistance remain.[7]
These application notes provide a detailed protocol for the long-term in vivo evaluation of EGFR-IN-70, a novel EGFR inhibitor, in a xenograft mouse model. The following sections outline the necessary experimental procedures, data presentation, and visualization of the relevant biological pathways and workflows.
Mechanism of Action
This compound is a potent and selective inhibitor of the EGFR tyrosine kinase. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1][6] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[8][9] this compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its phosphorylation and subsequent activation of these downstream pathways, thereby inhibiting tumor growth.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Line and Culture
-
Cell Line: A549 (human non-small cell lung cancer cell line with wild-type EGFR) or H1975 (human non-small cell lung cancer cell line with L858R and T790M EGFR mutations).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model
-
Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Tumor Implantation:
-
Harvest cultured cells during the exponential growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Long-Term Treatment Protocol
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Group Allocation: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 25 mg/kg) daily via oral gavage.
-
-
Long-Term Monitoring: Continue treatment and tumor monitoring for a period of 4-6 weeks, or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
Body Weight: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot for p-EGFR, p-ERK) and the remainder fixed in formalin for immunohistochemistry.
Caption: Workflow for Long-Term Xenograft Study of this compound.
Data Presentation
The efficacy of this compound is quantified by measuring tumor growth inhibition over the course of the study. The data should be presented in a clear and structured format to allow for easy comparison between the treatment and control groups.
Table 1: Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 185 ± 25 | 350 ± 45 | 720 ± 80 | 1250 ± 150 | 1800 ± 200 | - |
| This compound (25 mg/kg) | 182 ± 28 | 210 ± 30 | 300 ± 40 | 450 ± 55 | 600 ± 70 | 66.7 |
Data are presented as mean tumor volume ± SEM. Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group at Day 28 / Mean tumor volume of control group at Day 28)] x 100.
Table 2: Effect of this compound on Body Weight
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) | Day 28 (g) |
| Vehicle Control | 22.5 ± 1.5 | 23.1 ± 1.6 | 23.8 ± 1.7 | 24.5 ± 1.8 | 25.0 ± 1.9 |
| This compound (25 mg/kg) | 22.3 ± 1.4 | 22.8 ± 1.5 | 23.2 ± 1.6 | 23.6 ± 1.7 | 24.0 ± 1.8 |
Data are presented as mean body weight ± SEM.
Conclusion
These application notes provide a comprehensive framework for conducting long-term preclinical studies of EGFR inhibitors like this compound in xenograft models. The detailed protocols and data presentation guidelines are designed to ensure robust and reproducible evaluation of anti-tumor efficacy. The provided diagrams offer a clear visualization of the underlying biological pathways and experimental procedures, aiding in the design and interpretation of in vivo pharmacology studies. Adherence to these protocols will facilitate the generation of high-quality data to support the continued development of novel EGFR-targeted therapies.
References
- 1. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterizing Breast Cancer Xenograft Epidermal Growth Factor Receptor Expression by Using Near-Infrared Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR: The Paradigm of an Oncogene-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of EGFR Inhibitors in Cell-Based Assays
Disclaimer: A comprehensive search for the specific compound "Egfr-IN-70" did not yield any publicly available information regarding its chemical structure, kinase selectivity, or off-target effects. Therefore, this technical support guide has been created using a well-characterized, first-generation EGFR inhibitor, Gefitinib (Iressa®) , as a representative example to address common challenges and questions related to off-target effects of EGFR inhibitors in cell-based assays. The principles and methodologies described herein are broadly applicable to the study of other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypic changes in our cell line upon treatment with an EGFR inhibitor, even at concentrations that should be specific for EGFR. What could be the cause?
A1: While EGFR inhibitors are designed to be selective, they can exhibit off-target activity, especially at higher concentrations. These unexpected phenotypes could be due to the inhibition of other kinases or cellular proteins. It is crucial to verify the phosphorylation status of EGFR and key downstream signaling proteins (e.g., AKT, ERK) to confirm on-target activity. Additionally, consider performing a kinase panel screen to identify potential off-target interactions of your inhibitor.
Q2: How can we confirm if the observed effects are truly off-target?
A2: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Rescue Experiments: If the phenotype is due to EGFR inhibition, it should be rescued by expressing a drug-resistant EGFR mutant while the endogenous EGFR is silenced.
-
Use of Structurally Unrelated Inhibitors: Employing another EGFR inhibitor with a different chemical scaffold can help determine if the observed phenotype is consistent across different molecules targeting EGFR.
-
Dose-Response Analysis: A significant separation between the IC50 for EGFR inhibition and the EC50 for the observed phenotype may suggest an off-target effect.
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to EGFR in the cellular context at the concentrations used.
Q3: What are some known off-target effects of first-generation EGFR inhibitors like Gefitinib?
A3: Gefitinib, while highly potent against EGFR, has been reported to interact with other kinases, which can lead to off-target effects. The extent of these effects is often cell-type and concentration-dependent. Refer to the data tables below for specific examples of off-target kinases.
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).
| Possible Cause | Troubleshooting Step |
| Off-target cytotoxicity | Lower the inhibitor concentration to a range where it is more selective for EGFR. Confirm EGFR inhibition at this concentration via Western blot. |
| Cell line-specific sensitivity to off-targets | Test the inhibitor in a panel of cell lines with varying expression levels of potential off-target kinases. |
| Assay interference | Ensure the inhibitor does not directly interfere with the assay chemistry (e.g., absorbance or luminescence). Run controls with the inhibitor in cell-free assay medium. |
Problem 2: Unexpected changes in signaling pathways unrelated to EGFR.
| Possible Cause | Troubleshooting Step |
| Inhibition of an upstream kinase | Use phosphoproteomics or antibody arrays to get a broader view of signaling changes and identify affected pathways. |
| Feedback loop activation | EGFR inhibition can sometimes lead to the activation of compensatory signaling pathways. Perform time-course experiments to monitor signaling dynamics. |
| Direct inhibition of a downstream kinase | Consult kinase profiling data to see if any kinases in the affected pathway are known off-targets of your inhibitor. |
Quantitative Data on Off-Target Effects
The following table summarizes the inhibitory activity of Gefitinib against EGFR and some of its known off-target kinases. This data is compiled from various kinase profiling studies.
| Kinase | IC50 (nM) | Fold Selectivity vs. EGFR | Potential Off-Target Implication |
| EGFR | 2 - 37 | - | On-target |
| ABL1 | >10,000 | >270 | Low |
| Aurora A | 1,400 | ~38 | Cell cycle dysregulation |
| KDR (VEGFR2) | 3,700 | ~100 | Anti-angiogenic effects |
| SRC | >10,000 | >270 | Low |
| YES | >10,000 | >270 | Low |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Pathway Inhibition
-
Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) at a density of 1 x 10^6 cells per 60 mm dish. After 24 hours, serum-starve the cells for 12-16 hours. Treat with the EGFR inhibitor at various concentrations for 1-2 hours, followed by stimulation with 100 ng/mL EGF for 10 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the EGFR inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or ELISA for the target protein (EGFR). A shift in the melting curve indicates target engagement by the inhibitor.
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: Workflow for investigating potential off-target effects.
Technical Support Center: Troubleshooting EGFR Inhibitor Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to address the common issue of EGFR inhibitor precipitation in cell culture media. The following information is based on best practices for handling hydrophobic small molecule inhibitors.
Troubleshooting Guide: EGFR Inhibitor Precipitation
Precipitation of small molecule inhibitors, such as those targeting EGFR, in aqueous cell culture media is a frequent challenge. This guide provides a step-by-step approach to diagnose and resolve this issue.
dot
Caption: Troubleshooting workflow for EGFR inhibitor precipitation.
Question: I observed a precipitate in my cell culture media after adding my EGFR inhibitor. What should I do?
Answer:
Precipitation can significantly impact your experimental results by reducing the effective concentration of the inhibitor. Follow these steps to troubleshoot the issue:
-
Verify Stock Solution Integrity:
-
Is your stock solution clear? Visually inspect your stock solution (typically in DMSO) for any signs of precipitation. If the stock itself has precipitated, it will not dissolve properly in the media.
-
Action: If the stock has precipitated, try gently warming it to 37°C and vortexing to redissolve. If it remains precipitated, it may have degraded or exceeded its solubility limit in the solvent. It is recommended to prepare a fresh stock solution.
-
-
Review Your Dilution Protocol:
-
How are you diluting the stock? Many organic compounds dissolved in DMSO will precipitate when added directly to an aqueous solution in high concentrations.
-
Best Practice: Perform serial dilutions of your concentrated stock solution in pure DMSO first to get closer to your final desired concentration. Then, add this intermediate dilution to your culture media. This gradual reduction in DMSO concentration can prevent the compound from crashing out of solution.
-
-
Assess Media Compatibility:
-
What is in your media? High concentrations of proteins (like in high-serum media) or other components can sometimes interact with the inhibitor, leading to precipitation.
-
Action: To test for media-specific effects, try adding your inhibitor to a small volume of serum-free media and media with your usual serum concentration. Observe if precipitation occurs in one and not the other.
-
-
Optimize the Final Concentration:
-
Is the final concentration too high? The inhibitor may be soluble in the media only up to a certain concentration.
-
Action: Try a lower final concentration of the inhibitor in your experiment to see if the precipitation issue is resolved. You may need to determine the maximum soluble concentration in your specific cell culture media.
-
-
Consider Formulation Aids (with caution):
-
For particularly insoluble compounds, some researchers use solubilizing agents or cyclodextrins. However, these can have off-target effects on cells and should be used with appropriate controls. This is generally considered a last resort for in vitro experiments.
-
-
Attempt to Re-dissolve in Media (Use with Caution):
-
Can the precipitate be redissolved? Gentle warming of the media to 37°C and/or brief ultrasonication can sometimes help to dissolve small amounts of precipitate.
-
Warning: Be cautious with heating as it can degrade both the inhibitor and media components. Similarly, excessive sonication can be detrimental.
-
If you have followed these steps and the precipitation persists, it may indicate an inherent insolubility of the compound in aqueous solutions at the desired concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for EGFR inhibitors?
A1: The vast majority of small molecule kinase inhibitors are soluble in dimethyl sulfoxide (DMSO). It is recommended to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.
Q2: What is the maximum final concentration of DMSO my cells can tolerate?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many tolerating up to 1%. However, it is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, to account for any potential solvent effects. A pilot experiment to determine the DMSO tolerance of your specific cell line is recommended.
| Final DMSO Concentration | General Cellular Tolerance |
| < 0.1% | Generally well-tolerated by most cell lines. |
| 0.1% - 0.5% | Tolerated by many robust cell lines. |
| > 0.5% | May cause cellular stress or toxicity in sensitive cell lines. |
Q3: Can I store my EGFR inhibitor diluted in cell culture media?
A3: It is not recommended. The stability of inhibitors in aqueous media can be limited, and they are more prone to precipitation and degradation over time. Prepare fresh dilutions in media for each experiment from a frozen DMSO stock.
Q4: My inhibitor is still precipitating even at low concentrations. What else can I do?
A4: If precipitation occurs even at nanomolar concentrations, there might be an issue with the quality of the inhibitor or a specific, strong interaction with a media component. In such cases:
-
Consider purchasing the inhibitor from a different supplier.
-
Analyze the precipitate if possible to confirm its identity.
-
If available, consult the supplier's technical data sheet for any specific handling instructions.
Experimental Protocols
Protocol for Preparing EGFR Inhibitor Working Solutions
This protocol is a general guideline for dissolving and diluting a hydrophobic EGFR inhibitor for use in cell culture.
dot
Caption: Workflow for preparing EGFR inhibitor solutions.
Materials:
-
EGFR inhibitor (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture media
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Briefly centrifuge the vial of lyophilized inhibitor to ensure all the powder is at the bottom. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO). c. Vortex thoroughly until the inhibitor is completely dissolved. Gentle warming to 37°C or brief sonication may be used if necessary. d. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare the Final Working Solution in Cell Culture Media: a. On the day of the experiment, thaw one aliquot of the concentrated stock solution. b. Perform serial dilutions in DMSO to create an intermediate stock that is 100x or 1000x the final desired concentration. c. Add the appropriate volume of the intermediate DMSO stock to your pre-warmed cell culture media. For example, to achieve a 10 µM final concentration from a 10 mM intermediate stock (1000x), add 1 µL of the intermediate stock to every 1 mL of media. d. Mix the final working solution by gentle inversion or pipetting before adding it to your cells.
EGFR Signaling Pathway Overview
Understanding the pathway you are targeting is crucial for interpreting your results. The diagram below provides a simplified overview of the EGFR signaling cascade.
dot
Caption: Simplified EGFR signaling pathway and the action of a tyrosine kinase inhibitor (TKI).
Technical Support Center: Managing EGFR-IN-70 Toxicity in Preclinical Animal Studies
Welcome to the technical support center for EGFR-IN-70. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential toxicities associated with this compound in animal studies. The information provided is based on established knowledge of the EGFR tyrosine kinase inhibitor (TKI) class of compounds, as "this compound" is considered a representative agent of this class for the purposes of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause toxicity?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the kinase domain, it blocks downstream signaling pathways such as the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival in cancer cells overexpressing or harboring activating mutations in EGFR.
However, EGFR is also expressed in healthy epithelial tissues, including the skin, hair follicles, and gastrointestinal (GI) tract.[1][2] Inhibition of EGFR signaling in these tissues disrupts their normal function and renewal, leading to the most commonly observed toxicities: dermatologic reactions and diarrhea.[1][2]
dot
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Q2: What are the most common toxicities observed in animal studies with EGFR inhibitors?
A2: The most frequently reported adverse events in preclinical studies with EGFR TKIs are:
-
Dermatologic Toxicities: This includes a papulopustular (acneiform) rash, skin dryness (xerosis), redness (erythema), and inflammation around the nails (paronychia).[1][2] Histopathological analysis often reveals purulent folliculitis.[3]
-
Gastrointestinal Toxicities: Diarrhea is the most common GI toxicity and can be dose-limiting. It is primarily secretory in nature, resulting from altered ion transport in the intestinal epithelium.[4][5]
-
Hepatotoxicity: Elevations in liver enzymes (ALT, AST) can occur, though typically less frequently than skin and GI issues.
-
Ocular Toxicities: Dry eyes, blepharitis, and abnormal eyelash growth have been noted.[6]
-
Cardiotoxicity: Though less common, some EGFR TKIs have been associated with cardiotoxic effects, such as QT interval prolongation and reduced cardiac function.[7]
Q3: How can I monitor and grade these toxicities in my animal studies?
A3: Consistent monitoring and grading are crucial for interpreting toxicity data. While a standardized, universally adopted preclinical grading scale is not as formalized as the NCI-CTCAE for humans, you can adapt clinical grading criteria for animal observations.
| Toxicity | Monitoring Parameters | Suggested Grading Scale for Rodents |
| Dermatologic Toxicity (Rash/Dermatitis) | Daily visual inspection of skin and fur. Note location, extent, and severity of erythema, papules, pustules, and alopecia. Body weight and food intake. | Grade 1: Mild erythema, few localized papules. Grade 2: Moderate erythema, scattered papules/pustules over <50% of the body surface area. Grade 3: Severe, extensive erythema, papules/pustules >50% BSA, may have ulceration, affecting well-being (weight loss). |
| Gastrointestinal Toxicity (Diarrhea) | Daily cage checks for stool consistency. Monitor for perineal soiling. Body weight and hydration status (skin turgor). | Grade 1: Soft stools, no perineal soiling. Grade 2: Liquid stools, moderate perineal soiling, no significant weight loss. Grade 3: Severe, watery diarrhea, significant soiling, dehydration, and >15% weight loss. |
| General Well-being | Body weight (daily or 3x/week). Food and water consumption. Posture, activity level, and grooming habits. | Use a clinical scoring system (e.g., body condition score, assessment of dehydration, hunched posture, lethargy). |
Troubleshooting Guides
Issue 1: Severe Dermatologic Toxicity (Rash)
Symptoms: Animals exhibit Grade 2-3 skin rash, significant pruritus (scratching), and potential secondary infections. This can lead to distress and impact the overall health of the animal, confounding experimental results.
Potential Causes:
-
High dose of this compound.
-
High sensitivity of the animal strain to EGFR inhibition in the skin.
-
Secondary bacterial infection from excessive scratching.
Troubleshooting Steps & Mitigation Strategies:
| Strategy | Description | Considerations |
| 1. Dose Reduction | If severe toxicity is observed, consider reducing the dose of this compound by 25-50%. In some studies, dose reduction has been shown to alleviate severe adverse events without negatively impacting efficacy.[8][9][10][11] | May impact anti-tumor efficacy. It is crucial to have a dose-response relationship established for both efficacy and toxicity. |
| 2. Prophylactic/Reactive Topical Treatment | Application of topical agents can soothe the skin and prevent worsening of the rash. | For Dryness/Mild Rash: Apply a fragrance-free, alcohol-free emollient or moisturizing cream to affected areas daily.[12] For Moderate Rash: Consider topical application of a mild corticosteroid (e.g., 1% hydrocortisone cream) to reduce inflammation. |
| 3. Systemic Antibiotics | For moderate to severe rash, especially with pustules suggesting secondary infection, prophylactic or reactive treatment with tetracycline-class antibiotics (e.g., doxycycline) may be beneficial. This is thought to have an anti-inflammatory effect. | Consult with a veterinarian for appropriate dosing for the specific animal model. |
Issue 2: Dose-Limiting Diarrhea
Symptoms: Animals exhibit Grade 2-3 diarrhea, leading to dehydration, significant weight loss (>15%), and lethargy.
Potential Causes:
-
High dose of this compound leading to excessive chloride secretion in the gut.[8]
-
Disruption of the intestinal epithelial barrier and mucosal damage.[13]
-
Alterations in gut microbiota.[14]
Troubleshooting Steps & Mitigation Strategies:
| Strategy | Description | Considerations |
| 1. Dose Interruption/Reduction | For Grade 2 diarrhea persisting >48 hours or any Grade 3 diarrhea, interrupt dosing. Once the animal recovers (back to Grade ≤1), treatment can be resumed at a reduced dose (e.g., by 10 mg/day in a clinical setting, adaptable for preclinical doses).[15][16] | This is the most effective immediate step to prevent severe dehydration and mortality. |
| 2. Anti-diarrheal Medication | Administer loperamide, an opioid-receptor agonist that reduces gut motility. It is a standard first-line treatment for TKI-induced diarrhea.[1][17] | Ensure appropriate dosing for the animal model. Over-treatment can cause constipation. |
| 3. Supportive Care | Provide supplemental hydration and electrolytes. This can be done via subcutaneous injection of sterile saline or providing hydrogel packs in the cage. | Essential for preventing morbidity and mortality associated with severe diarrhea. |
| 4. Dietary Modification | Ensure easy access to food and water. A softened or liquid diet may be beneficial for animals with reduced appetite. | Monitor food intake closely. |
Experimental Protocols
Protocol 1: Prophylactic Management of Dermatologic Toxicity
-
Animal Model: Nude mice (for xenograft studies) or other appropriate strain.
-
Groups:
-
Vehicle Control
-
This compound (Effective Dose)
-
This compound + Prophylactic Treatment
-
-
Prophylactic Regimen:
-
Beginning on Day 1 of this compound administration, apply a thin layer of alcohol-free emollient cream to the dorsal skin of the animals in the prophylactic group once daily.
-
If pustules are anticipated based on the known profile of the TKI, consider prophylactic oral doxycycline (consult literature/veterinarian for appropriate rodent dosing).
-
-
Monitoring:
-
Visually score skin toxicity daily using the grading scale provided in the FAQs.
-
Record body weights 3 times per week.
-
At study termination, collect skin samples for histopathological analysis (H&E staining) to assess for folliculitis, epidermal thinning, and inflammatory infiltrates.[3]
-
Protocol 2: Management of Established Diarrhea
-
Animal Model: Wistar rats or BALB/c mice.
-
Induction of Diarrhea: Administer this compound at a dose known to induce diarrhea (e.g., based on dose-range finding studies).[1][18]
-
Monitoring and Intervention:
-
Monitor animals at least twice daily for signs of diarrhea and dehydration.
-
Upon observation of Grade 2 diarrhea, begin oral or subcutaneous administration of loperamide at a pre-determined dose.
-
Provide subcutaneous fluids (e.g., 1 mL of sterile saline) to animals showing signs of dehydration or >10% body weight loss.
-
If an animal reaches Grade 3 diarrhea or loses >15% of its initial body weight, interrupt this compound dosing.
-
-
Data Collection:
-
Record daily body weight and diarrhea scores.
-
Note the incidence and duration of dose interruptions.
-
At study termination, collect colon and ileum samples for histological analysis to assess for mucosal damage and inflammation.[13]
-
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy and toxicity study, incorporating decision points for toxicity management.
dot
Caption: A typical workflow for an in vivo oncology study with integrated toxicity management.
References
- 1. Medication adjustment of afatinib and combination therapy with sitagliptin for alleviating afatinib-induced diarrhea in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WP4 - Pre-clinical drug-testing in vivo model systems - The DCCC Brain Tumor Center [dcccbraintumor.dk]
- 6. researchgate.net [researchgate.net]
- 7. Risk of treatment-related toxicity from EGFR tyrosine kinase inhibitors: a systematic review and network meta-analysis of randomized clinical trials in EGFR-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dose Reduction of EGFR-TKIs for EGFR-positive Non-small Cell Lung Cancer: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose Reduction of EGFR‐TKIs for EGFR‐positive Non‐small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of egfr tki–induced dermatologic adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: EGFR-IN-70 Resistance Mechanisms
Disclaimer: The information provided in this technical support center is based on the hypothetical next-generation EGFR inhibitor, "EGFR-IN-70," presumed to be effective against EGFR mutations including sensitizing mutations (e.g., exon 19 deletions, L858R), the T790M resistance mutation, and the C797S resistance mutation. As "this compound" is not a publicly recognized compound, this guide is constructed based on established principles of resistance to EGFR tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is conceptualized as a fourth-generation, irreversible EGFR TKI. It is designed to form a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. Its design is intended to overcome the C797S mutation, which is a common mechanism of resistance to third-generation TKIs like osimertinib, by either binding non-covalently or targeting a different residue. It is expected to be active against EGFR harboring single activating mutations (e.g., Del19, L858R), the T790M resistance mutation, and the C797S resistance mutation.
Q2: What are the primary expected mechanisms of acquired resistance to this compound?
A2: Based on the principles of TKI resistance, potential mechanisms of acquired resistance to this compound can be broadly categorized as:
-
On-target resistance: Emergence of novel tertiary or quaternary mutations in the EGFR kinase domain that alter the drug binding site.
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that bypass the need for EGFR signaling, such as MET, HER2, or AXL amplification.[1][2][3]
-
Phenotypic transformation: Histological changes, for example, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), which is less dependent on EGFR signaling.
-
Downstream pathway alterations: Mutations in components of the signaling pathways downstream of EGFR, such as KRAS, BRAF, or PIK3CA.[2][4]
Q3: My cells are showing innate resistance to this compound. What could be the reason?
A3: Innate resistance to this compound could be due to several pre-existing factors in your cancer cell line:
-
The cell line may not harbor an EGFR mutation that this compound is designed to target.
-
Pre-existing amplification of bypass signaling pathways (e.g., MET, HER2).[5]
-
Presence of downstream mutations (e.g., in KRAS or PIK3CA) that render the cells independent of EGFR signaling.[4]
-
The cell line may have a different driver oncogene altogether.
Troubleshooting Guides
Issue 1: Decreased Sensitivity (Increased IC50) to this compound Over Time
Potential Cause 1: Acquisition of a new on-target EGFR mutation.
-
Troubleshooting Steps:
-
Sequence the EGFR kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the genomic DNA from your resistant cells to identify potential new mutations in the EGFR gene.
-
Compare with parental cells: Analyze the sequencing data against the parental, sensitive cell line to confirm that the mutation is acquired.
-
Functional validation: If a novel mutation is identified, introduce it into the parental cell line using site-directed mutagenesis and assess the sensitivity to this compound to confirm its role in resistance.
-
Potential Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Phospho-RTK array: Use a phospho-receptor tyrosine kinase (RTK) array to screen for increased phosphorylation of other RTKs (e.g., MET, HER2, AXL, IGF-1R) in your resistant cells compared to parental cells.
-
Western blotting: Validate the findings from the phospho-RTK array by performing Western blots for the total and phosphorylated forms of the identified RTKs.
-
Gene amplification analysis: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to check for amplification of the genes encoding the activated RTKs (e.g., MET, ERBB2).
-
Combination therapy: Treat the resistant cells with a combination of this compound and an inhibitor of the activated bypass pathway to see if sensitivity can be restored.
-
Issue 2: Heterogeneous Response to this compound in a Cell Population
Potential Cause: Pre-existence of a resistant subclone.
-
Troubleshooting Steps:
-
Single-cell cloning: Isolate and expand single-cell clones from the parental cell population.
-
IC50 determination for clones: Determine the IC50 of this compound for each individual clone to identify any pre-existing resistant clones.
-
Molecular characterization of resistant clones: Characterize the resistant clones for on-target mutations or bypass pathway activation as described in Issue 1.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated during the investigation of resistance to this compound.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | This compound IC50 (nM) |
| PC-9 | Del19 | - | 5 |
| H1975 | L858R/T790M | - | 15 |
| NCI-H1975-CR1 | L858R/T790M/C797S | - | 25 |
| NCI-H1975-CR1-R1 | L858R/T790M/C797S/L718Q | On-target mutation | >1000 |
| NCI-H1975-CR1-R2 | L858R/T790M/C797S + MET amplification | Bypass pathway | >1000 |
Note: These are hypothetical values for illustrative purposes.[6][7][8]
Table 2: Protein Expression and Phosphorylation in Response to this compound
| Cell Line | Treatment (100 nM this compound) | p-EGFR (Y1068) | p-AKT (S473) | p-ERK1/2 (T202/Y204) | p-MET (Y1234/1235) |
| NCI-H1975-CR1 | DMSO | +++ | +++ | +++ | - |
| NCI-H1975-CR1 | This compound | + | + | + | - |
| NCI-H1975-CR1-R2 | DMSO | +++ | +++ | +++ | +++ |
| NCI-H1975-CR1-R2 | This compound | + | +++ | +++ | +++ |
Note: +++ indicates strong signal, + indicates weak signal, - indicates no signal. This table illustrates how a MET-amplified resistant cell line (R2) would maintain downstream signaling despite EGFR inhibition.
Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
-
Method:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
-
2. Western Blotting for Signaling Pathway Analysis
-
Method:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration for 2-6 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated proteins of interest overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Major categories of acquired resistance mechanisms to this compound.
Caption: Experimental workflow for troubleshooting acquired resistance.
References
- 1. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Age and the Course of GFR in Persons Aged 70 and Above - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Inhibitor The EGFR Inhibitor, also referenced under CAS 879127-07-8, controls the biological activity of EGFR. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 879127-07-8 [sigmaaldrich.com]
- 6. kidney.org [kidney.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Stage 3 chronic kidney disease (CKD) [kidneyfund.org]
Improving the bioavailability of Egfr-IN-70
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the novel Epidermal Growth Factor Receptor (EGFR) inhibitor, EGFR-IN-70. The focus of this resource is to address and overcome challenges related to the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Like other EGFR inhibitors, it is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation and activation of downstream signaling pathways.[1] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[2][3][4][5][6] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several cancers.
EGFR Signaling Pathway
Caption: A diagram of the EGFR signaling pathway.
Q2: We are observing low efficacy of this compound in our in vivo models despite promising in vitro results. What could be the cause?
A2: A common reason for discrepancies between in vitro and in vivo efficacy is poor oral bioavailability. Many small molecule kinase inhibitors, including those targeting EGFR, are characterized by low aqueous solubility and high lipophilicity, which can lead to variable and insufficient absorption from the gastrointestinal tract.[4][7][8] Other contributing factors can include first-pass metabolism in the liver and efflux by transporters such as P-glycoprotein.[6]
Q3: How can we improve the oral bioavailability of this compound for our animal studies?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound:
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution, thereby improving absorption.[9]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can enhance bioavailability.
-
Prodrugs: Chemical modification of this compound to a more soluble prodrug that converts to the active compound in vivo can be another effective approach.
Troubleshooting Guide
Issue: High variability in plasma concentrations of this compound between experimental animals.
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Consider reformulating this compound in a lipid-based or nanoparticle formulation to improve dissolution and absorption. |
| Food effects | Standardize the feeding schedule for the animals, as the presence of food can significantly impact the absorption of lipophilic compounds. |
| Genetic variability in drug metabolism | Ensure the use of a genetically homogenous animal strain to minimize variations in metabolic enzymes like cytochrome P450s. |
| Inconsistent dosing | Refine the oral gavage technique to ensure consistent and accurate administration of the compound. |
Issue: this compound plasma concentration is below the therapeutic threshold.
| Potential Cause | Troubleshooting Step |
| Low oral bioavailability | Increase the dose of this compound or explore more advanced formulations (e.g., SEDDS, nanoparticles) to enhance absorption. |
| Rapid metabolism | Co-administer with a known inhibitor of the relevant metabolic enzymes (e.g., a pan-cytochrome P450 inhibitor) in a pilot study to assess the impact of metabolism. |
| Efflux by transporters | Test for P-glycoprotein substrate activity. If confirmed, co-administration with a P-gp inhibitor could be explored.[6] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Rats (50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Crystalline Solid | 150 ± 35 | 4.0 ± 1.5 | 1200 ± 250 | 10 |
| Lipid-Based (SEDDS) | 650 ± 90 | 2.0 ± 0.5 | 5800 ± 700 | 48 |
| Nanoparticle | 800 ± 110 | 1.5 ± 0.5 | 7500 ± 950 | 63 |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Assay Procedure:
-
The Caco-2 monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
This compound (e.g., at 10 µM) is added to the apical (A) side, and HBSS is added to the basolateral (B) side.
-
Samples are taken from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).
-
To assess efflux, the experiment is reversed, with the compound added to the basolateral side and samples taken from the apical side.
-
-
Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.
2. In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) group: this compound (e.g., 5 mg/kg) is administered via the tail vein to determine the absolute bioavailability.
-
Oral (PO) groups: Different formulations of this compound (e.g., 50 mg/kg) are administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 100 µL) are collected from the saphenous vein at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: Plasma concentrations of this compound are determined by a validated LC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using appropriate software.
Mandatory Visualizations
Troubleshooting Workflow for Poor Bioavailability
Caption: A workflow for troubleshooting poor bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jadpro.com [jadpro.com]
- 6. Pharmacokinetic and pharmacodynamic study of Gefitinib in a mouse model of non-small-cell lung carcinoma with brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Management of Elderly People With a Low eGFR: Moving Toward an Individualized Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting EGFR-IN-70 In proliferation Assays
Disclaimer: The following troubleshooting guide provides general advice for proliferation assays involving EGFR inhibitors. As "EGFR-IN-70" does not correspond to a widely documented specific inhibitor in the public domain, this guidance is based on common principles and may require adaptation for your specific molecule.
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing inconsistent results encountered during proliferation assays with the EGFR inhibitor, this compound.
General Troubleshooting Guide
Question: Why am I seeing significant variability between replicate wells in my proliferation assay?
Answer: High variability between replicate wells is a common issue that can obscure the true effect of your compound. Several factors can contribute to this problem.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects | Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, drug, or assay reagents will lead to variability. Calibrate your pipettes regularly and use reverse pipetting techniques for viscous solutions. |
| Cell Clumping | Clumps of cells will lead to uneven growth and metabolism. Ensure complete dissociation of cells during subculture and visually inspect the cell suspension for clumps before plating. |
| Contamination | Microbial contamination can significantly impact cell health and proliferation. Regularly test your cell cultures for mycoplasma and practice good aseptic technique. |
Question: My positive control (e.g., a known EGFR inhibitor) is not showing the expected inhibition of proliferation. What could be the reason?
Answer: A failing positive control suggests a systemic issue with the assay or the reagents.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive Positive Control | The positive control may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare fresh aliquots of the positive control from a new stock. |
| Incorrect Concentration | Double-check the calculations for the dilution of your positive control. |
| Cell Line Resistance | The cell line you are using may have developed resistance to the positive control or may not be sensitive to it at the concentration used. Verify the expected IC50 for the positive control in your chosen cell line from the literature. |
| Assay Reagent Issues | The proliferation assay reagent (e.g., MTT, WST-1) may be expired or have been stored improperly. Test the reagent on a known sensitive cell line to confirm its activity. |
Frequently Asked Questions (FAQs)
FAQ 1: The dose-response curve for this compound is not sigmoidal and shows inconsistent inhibition at different concentrations. What could be happening?
This could be due to several factors related to the compound or the experimental setup.
-
Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect the wells with the highest concentrations for any precipitate. If precipitation is observed, consider using a different solvent or lowering the highest concentration tested.
-
Off-Target Effects: At higher concentrations, the compound may have off-target effects that could paradoxically increase or have a variable effect on cell proliferation.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome. A high cell density might result in the depletion of the compound or the cells entering a quiescent state, masking the inhibitory effect. Conversely, a very low density may lead to poor cell growth and inconsistent results. Optimize the seeding density for your specific cell line.[1]
FAQ 2: I am observing a discrepancy between the results from my proliferation assay and what is expected based on the known mechanism of EGFR signaling. Why might this be?
The EGFR signaling pathway is complex, with multiple downstream effectors.
-
Alternative Signaling Pathways: The chosen cell line may have redundant or alternative signaling pathways that can compensate for the inhibition of EGFR, thus maintaining proliferation.
-
Mutation Status of the Cell Line: The efficacy of EGFR inhibitors is highly dependent on the mutational status of EGFR and other downstream signaling molecules like KRAS and BRAF in the cell line. Ensure you are using a cell line with a known and appropriate genetic background for testing an EGFR inhibitor.
-
Assay Endpoint: Proliferation assays measure different cellular processes. For instance, metabolic assays like MTT or XTT measure metabolic activity, which may not always directly correlate with cell division. Consider using an orthogonal assay that directly measures DNA synthesis, such as a BrdU incorporation assay, to confirm your results.[1]
Experimental Protocols
Detailed Protocol: MTT Cell Proliferation Assay
This protocol provides a general framework for assessing cell proliferation using the MTT colorimetric assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a positive control in the appropriate vehicle (e.g., DMSO).
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Example of Inconsistent Proliferation Assay Data
| Concentration of this compound (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Standard Deviation |
| 0 (Vehicle) | 1.25 | 1.30 | 1.28 | 1.28 | 0.025 |
| 0.1 | 1.10 | 1.20 | 1.05 | 1.12 | 0.076 |
| 1 | 0.85 | 0.95 | 0.75 | 0.85 | 0.100 |
| 10 | 0.60 | 0.80 | 0.50 | 0.63 | 0.153 |
| 100 | 0.70 | 0.55 | 0.85 | 0.70 | 0.150 |
In this hypothetical example, the standard deviation increases with higher concentrations, and the inhibition at 100 µM is less than at 10 µM, indicating potential issues like compound precipitation or off-target effects.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent proliferation assay results.
References
Egfr-IN-70 degradation and storage conditions
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving EGFR-IN-70, a novel epidermal growth factor receptor (EGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous buffers for cell-based assays, ensure the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: What are the optimal storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Please refer to the table below for detailed storage recommendations.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Conditions | Additional Notes |
| Lyophilized Powder | -20°C or -80°C | Protect from light | Can be stored for up to 12 months. |
| Stock Solution in DMSO | -20°C or -80°C | Protect from light | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 6 months. |
| Working Dilutions in Aqueous Buffer | 2-8°C | Protect from light | Prepare fresh for each experiment. Avoid storing for more than 24 hours. |
Q3: How can I confirm the activity of my this compound after long-term storage?
To verify the activity of this compound, we recommend performing a dose-response experiment in a sensitive cancer cell line that overexpresses EGFR, such as A431 cells. You can assess the inhibition of EGFR phosphorylation or a downstream signaling event (e.g., phosphorylation of ERK) by Western blotting.
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of EGFR signaling.
This is a common issue that can arise from several factors. Follow the troubleshooting workflow below to identify the potential cause.
Caption: Troubleshooting workflow for lack of this compound activity.
Problem 2: I am observing precipitation of this compound in my cell culture media.
Precipitation can occur due to the low solubility of hydrophobic compounds in aqueous solutions.
-
Solution 1: Lower the final concentration of this compound. Perform a dose-response experiment to determine the optimal, non-precipitating concentration.
-
Solution 2: Reduce the serum concentration in your culture media. Serum proteins can sometimes interact with small molecules and cause precipitation.
-
Solution 3: Prepare fresh dilutions. Do not use old working dilutions as the compound may have started to precipitate over time.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC-MS
This protocol allows for the quantitative assessment of this compound degradation over time under various storage conditions.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC-MS system
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create aliquots of the stock solution and store them at -80°C, -20°C, 4°C, and room temperature.
-
Prepare working solutions by diluting the stock solution to 10 µM in PBS. Store these at 4°C and room temperature.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take a sample from each storage condition.
-
Analyze the samples by HPLC-MS. The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid.
-
Quantify the peak area of the parent this compound compound at each time point to determine the percentage of degradation.
Table 2: Hypothetical Stability Data for this compound in DMSO at -20°C
| Time Point | % Remaining this compound |
| 0 hours | 100% |
| 1 week | 99.5% |
| 1 month | 98.2% |
| 3 months | 95.8% |
| 6 months | 92.1% |
Signaling Pathways
EGFR Signaling and Potential Degradation Pathway
This compound is designed to inhibit the kinase activity of EGFR. Some inhibitors can also induce receptor degradation, which is a key mechanism for shutting down signaling. The diagram below illustrates the canonical EGFR signaling pathway and a hypothetical mechanism for this compound-induced degradation.
Caption: EGFR signaling and hypothetical this compound induced degradation.
This guide is intended to provide general recommendations. For specific experimental designs, further optimization may be required. Please contact our technical support team if you encounter any issues not covered in this document.
Minimizing non-specific binding of Egfr-IN-70
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the EGFR inhibitor, Egfr-IN-70, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[1] EGFR is a key regulator of cellular processes including proliferation, survival, and differentiation.[2][3] Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-RAF-MAPK and PI3K/AKT pathways.[4] this compound is designed to interfere with this signaling, likely by competing with ATP at the kinase domain, thereby preventing the phosphorylation cascade that drives tumor cell growth.[1]
Q2: What is non-specific binding and why is it a problem for this compound?
Non-specific binding refers to the interaction of this compound with proteins or other molecules that are not its intended target (EGFR). This can occur due to various molecular forces, including hydrophobic and electrostatic interactions.[5] High non-specific binding can lead to misleading experimental results, such as an overestimation of the inhibitor's potency (lower IC50) or the identification of false-positive off-target effects, ultimately compromising the accuracy and reproducibility of your data.[6]
Q3: What are the common causes of non-specific binding in experiments with small molecule inhibitors like this compound?
Several factors can contribute to non-specific binding:
-
High inhibitor concentration: Using this compound at concentrations significantly above its Kd for EGFR can lead to binding to lower-affinity, off-target proteins.
-
Assay buffer composition: Suboptimal pH, low ionic strength, or the absence of appropriate blocking agents can promote unwanted interactions.
-
Presence of hydrophobic surfaces: Plasticware and membranes used in assays can nonspecifically bind small molecules.
-
Cell lysate complexity: The high abundance of various proteins in cell lysates increases the probability of off-target interactions.
Troubleshooting Guide: Minimizing Non-Specific Binding
This section provides specific troubleshooting advice for common experimental setups.
Issue 1: High background signal in biochemical (in vitro) kinase assays.
High background in a kinase assay can mask the true inhibitory effect of this compound on EGFR.
Possible Cause & Solution
| Possible Cause | Recommended Solution | Typical Concentration |
| Hydrophobic Interactions | Include a non-ionic detergent, such as Tween-20 or Triton X-100, in the assay buffer to reduce non-specific binding to the plate and other proteins.[5] | Tween-20: 0.01% - 0.1% (v/v)[7] |
| Protein Aggregation/Binding | Add a blocking protein like Bovine Serum Albumin (BSA) to the assay buffer. BSA can help to saturate non-specific binding sites. | BSA: 0.1% - 3% (w/v) |
| Suboptimal Buffer Conditions | Optimize the buffer components. Ensure the pH is stable and consider adjusting the salt concentration to minimize electrostatic interactions. | NaCl/KCl: 50 mM - 150 mM[1] |
| Inhibitor Concentration Too High | Perform a dose-response curve to determine the optimal concentration range for this compound. Use the lowest effective concentration to minimize off-target binding. | Varies based on inhibitor potency |
Issue 2: Inconsistent results or suspected off-target effects in cell-based assays.
Non-specific binding in a cellular context can lead to unexpected phenotypes or activation of unintended pathways.[8]
Possible Cause & Solution
| Possible Cause | Recommended Solution | Typical Concentration |
| Non-specific binding to cellular proteins | Include appropriate controls, such as a structurally similar but inactive analog of this compound, to differentiate specific from non-specific effects. | N/A |
| Insufficient washing | Ensure thorough but gentle washing steps after inhibitor treatment to remove unbound this compound. Use a wash buffer containing a low concentration of non-ionic detergent. | Tween-20 in wash buffer: 0.05% - 0.1%[9] |
| Off-target kinase inhibition | Profile this compound against a panel of other kinases to identify potential off-targets.[6] This can help to interpret unexpected cellular responses. | N/A |
| Cell line specific effects | Validate findings in more than one cell line to ensure the observed effects are not due to unique characteristics of a single cell model. | N/A |
Issue 3: High background in Western Blot or Immunoprecipitation (IP) following this compound treatment.
High background can obscure the detection of EGFR and its phosphorylated forms, making it difficult to assess the inhibitor's efficacy.
Possible Cause & Solution
| Possible Cause | Recommended Solution | Typical Concentration |
| Incomplete membrane blocking | Use an effective blocking agent. Non-fat dry milk is a common choice, but BSA may be preferred if using phosphospecific antibodies. Ensure the blocking step is of sufficient duration (e.g., 1 hour at room temperature). | Non-fat dry milk: 5% (w/v) BSA: 1% - 5% (w/v) |
| Non-specific antibody binding | Optimize primary and secondary antibody concentrations. High antibody concentrations can lead to off-target binding.[10] Include a non-ionic detergent in the antibody dilution and wash buffers.[5] | Tween-20: 0.05% - 0.1% (v/v)[5] |
| Non-specific binding to IP beads | Pre-clear the cell lysate by incubating it with beads alone before adding the primary antibody. This removes proteins that non-specifically bind to the beads.[11] | N/A |
| Electrostatic interactions in IP | Increase the salt concentration in the lysis and wash buffers to disrupt weak, non-specific ionic interactions.[1] | NaCl/KCl: 150 mM - 500 mM[1][12] |
Experimental Protocols & Workflows
Protocol 1: Basic EGFR In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT)[13]
-
ATP
-
Peptide substrate (e.g., Poly (Glu, Tyr))[2]
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 384-well plate, add EGFR kinase to each well.[13]
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for 30 minutes at room temperature.[13]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[13]
-
Allow the reaction to proceed for 60 minutes at room temperature.[4]
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Plot the kinase activity against the logarithm of this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based EGFR Phosphorylation Assay
This protocol is for measuring the effect of this compound on EGFR phosphorylation in cultured cells.
Materials:
-
A431 cells (or other suitable cell line with high EGFR expression)
-
Cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Fixing solution
-
Quenching buffer
-
Blocking solution (e.g., 1% BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
TMB substrate
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[14]
-
Remove the medium, wash the cells, and then fix them with a fixing solution for 20 minutes.
-
Wash the cells and add a quenching buffer to minimize background.
-
Block the cells with a blocking solution for 1 hour.
-
Incubate with either anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.[15]
-
Wash the cells and incubate with the HRP-conjugated secondary antibody for 1.5 hours.[15]
-
Wash the cells again and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total-EGFR signal.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Workflow for Assessing Non-Specific Binding
Caption: Logical workflow for troubleshooting and validating the specific binding of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. agilent.com [agilent.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trialtusbioscience.com [trialtusbioscience.com]
- 13. rsc.org [rsc.org]
- 14. revvity.com [revvity.com]
- 15. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Guide: Gefitinib vs. a Novel EGFR Inhibitor in EGFR-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with activating mutations in the Epidermal Growth Factor Receptor (EGFR), the evolution of EGFR tyrosine kinase inhibitors (TKIs) has been a central theme. This guide provides a detailed comparison between the first-generation EGFR TKI, gefitinib, and a representative novel, third-generation inhibitor, osimertinib. While the specific compound "Egfr-IN-70" was not identifiable in public databases and may represent an internal or preclinical designation, this comparison with a later-generation inhibitor will serve to highlight the key advancements and differential effects observed in preclinical studies.
This guide will delve into their mechanisms of action, comparative efficacy in EGFR-mutant cell lines, and the experimental methodologies used to generate these data.
Mechanism of Action: A Generational Leap in EGFR Inhibition
Gefitinib , a first-generation EGFR TKI, functions as a reversible inhibitor of the EGFR tyrosine kinase. It competes with adenosine triphosphate (ATP) at the ATP-binding site within the kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways responsible for cell proliferation and survival. However, the efficacy of gefitinib is limited in the presence of the T790M resistance mutation in exon 20 of the EGFR gene.
Osimertinib , a third-generation EGFR TKI, represents a significant advancement. It is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding leads to a more sustained inhibition of EGFR signaling. Crucially, osimertinib is designed to be highly selective for both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type EGFR, which translates to a better side-effect profile.[1][2]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for gefitinib and osimertinib in various EGFR-mutant non-small cell lung cancer cell lines.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 7 | [3] |
| H3255 | L858R | 12 | [3] |
| H1975 | L858R + T790M | >10,000 | [4] |
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 10-25 | [4] |
| H3255 | L858R | ~15 | [4] |
| H1975 | L858R + T790M | <15 | [4] |
Impact on Downstream Signaling Pathways
Both gefitinib and osimertinib exert their anti-cancer effects by inhibiting the downstream signaling cascades initiated by EGFR activation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and apoptosis.[1][5]
Blockade of EGFR by these inhibitors leads to a reduction in the phosphorylation of key downstream effectors such as ERK and AKT. In sensitive cell lines, this translates to cell cycle arrest and induction of apoptosis. However, in cell lines with the T790M mutation, gefitinib is unable to effectively inhibit EGFR phosphorylation and downstream signaling, leading to continued cell proliferation and survival. In contrast, osimertinib potently inhibits EGFR phosphorylation even in the presence of the T790M mutation, effectively shutting down these pro-survival pathways.
Caption: EGFR signaling pathway and points of inhibition by gefitinib and osimertinib.
Experimental Protocols
The following provides a generalized methodology for key experiments used to compare EGFR inhibitors in cell lines, based on common laboratory practices.
1. Cell Culture and Reagents:
-
Cell Lines: EGFR-mutant human non-small cell lung cancer cell lines (e.g., PC-9, H3255, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitors: Gefitinib and osimertinib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in culture medium for experiments.
2. Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a range of concentrations of gefitinib or osimertinib for 72 hours.
-
After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (DMSO-treated) cells. The IC50 values are calculated using non-linear regression analysis.
3. Western Blot Analysis for Signaling Pathway Inhibition:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are then treated with gefitinib or osimertinib at specified concentrations for a defined period (e.g., 2, 6, 24 hours).
-
Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for comparing the in vitro efficacy of EGFR inhibitors.
Conclusion
The comparison between gefitinib and a novel, third-generation EGFR inhibitor like osimertinib highlights the significant progress in the development of targeted therapies for EGFR-mutant NSCLC. While gefitinib laid the foundation for EGFR-targeted treatment, its efficacy is hampered by the emergence of resistance mutations. Novel inhibitors such as osimertinib demonstrate superior potency against both primary sensitizing mutations and the common T790M resistance mutation, offering a more durable clinical benefit. The data presented in this guide, derived from standard preclinical assays, underscore the importance of continued research and development of next-generation inhibitors to overcome the challenges of acquired resistance in cancer therapy.
References
- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 2. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EGFR Inhibitors: Erlotinib in Focus
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of the efficacy of Epidermal Growth Factor Receptor (EGFR) inhibitors, with a primary focus on the well-characterized compound, erlotinib. Due to the absence of publicly available scientific literature or data on a compound referred to as "Egfr-IN-70," a direct head-to-head comparison is not feasible at this time. Instead, this document offers a comprehensive overview of erlotinib's performance, supported by experimental data, which can serve as a benchmark for evaluating alternative EGFR inhibitors.
Introduction to EGFR Inhibition and Erlotinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, most notably non-small cell lung cancer (NSCLC). EGFR inhibitors are a class of targeted therapies designed to block the signaling cascade initiated by EGFR, thereby inhibiting tumor growth.
Erlotinib (marketed as Tarceva®) is a first-generation, reversible EGFR tyrosine kinase inhibitor (TKI). It competes with adenosine triphosphate (ATP) for the binding site in the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This inhibition ultimately leads to decreased cancer cell proliferation and increased apoptosis (programmed cell death). Erlotinib has shown significant clinical efficacy in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.
Quantitative Efficacy Data for Erlotinib
The following tables summarize key quantitative data on the efficacy of erlotinib from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Erlotinib - IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of erlotinib required to inhibit the proliferation of various cancer cell lines by 50%.
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (nM) | Reference |
| H3255 | NSCLC | L858R | <20 | |
| HCC827 | NSCLC | Exon 19 Deletion | ~10 - 30 | |
| H1975 | NSCLC | L858R, T790M | >20,000 | |
| A549 | NSCLC | Wild-Type | >20,000 | |
| DiFi | Colon Cancer | Wild-Type (EGFR amplified) | ~20 | |
| PC-9ER | NSCLC | Exon 19 Del, T790M | 165 (for afatinib) | |
| H460a | NSCLC | Wild-Type | ~5,000 - 10,000 | |
| A431 | Epidermoid Carcinoma | Wild-Type (EGFR amplified) | ~100-200 |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Efficacy of Erlotinib - Tumor Growth Inhibition in Xenograft Models
This table presents data on the ability of erlotinib to inhibit tumor growth in animal models, typically mice, bearing human tumor xenografts.
| Xenograft Model | Cancer Type | Erlotinib Dose | Tumor Growth Inhibition (%) | Reference |
| H460a | NSCLC | 100 mg/kg/day | 71 | |
| A549 | NSCLC | 100 mg/kg/day | 93 | |
| SPC-A-1 | NSCLC | 50 mg/kg (single dose) | Significant pEGFR inhibition | |
| HPAC | Pancreatic Cancer | 75 mg/kg/day | Initial inhibition, followed by resistance | |
| Patient-derived Chordoma | Chordoma | Not specified | Significant |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
Objective: To determine the concentration of erlotinib that inhibits cell proliferation by 50% (IC50).
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of erlotinib (typically in a serial dilution) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the drug for a specified period, commonly 48 to 72 hours.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of EGFR Phosphorylation
Objective: To assess the inhibitory effect of erlotinib on EGFR activation by measuring the levels of phosphorylated EGFR (p-EGFR).
Protocol:
-
Cell Culture and Treatment: Cells are cultured to a desired confluency and may be serum-starved overnight to reduce basal EGFR activation. Cells are then pre-treated with various concentrations of erlotinib for a specified time (e.g., 1-2 hours) before stimulation with EGF (e.g., 100 ng/mL for 5-15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
For a loading control, the membrane is stripped and re-probed with an antibody for total EGFR and/or a housekeeping protein like β-actin.
-
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody, and the resulting signal is captured on X-ray film or with a digital imaging system. The intensity of the bands corresponding to p-EGFR can be quantified and normalized to total EGFR or the loading control.
Visualizing Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the mechanism of action of erlotinib, and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway Activation.
Caption: Erlotinib's Mechanism of Action.
Caption: EGFR Inhibitor Evaluation Workflow.
Conclusion
Erlotinib is a potent and selective inhibitor of EGFR tyrosine kinase, demonstrating significant anti-tumor activity in both in vitro and in vivo models, particularly those with activating EGFR mutations. The data and protocols presented in this guide provide a solid framework for understanding and evaluating the efficacy of erlotinib. While a direct comparison with "this compound" is not possible due to a lack of available information, this guide can serve as a valuable resource for researchers and drug developers in the field of EGFR-targeted cancer therapy, offering a benchmark against which novel inhibitors can be assessed. Future comparative studies will depend on the public dissemination of data for other investigational compounds.
Validating EGFR Target Engagement In Vivo: A Comparative Guide
Disclaimer: Information regarding a specific molecule designated "Egfr-IN-70" is not publicly available. This guide has been developed as a template using the well-characterized third-generation EGFR inhibitor, Osimertinib , to demonstrate the principles and methodologies for validating in vivo target engagement and comparing performance against other EGFR inhibitors. Researchers can adapt this framework for their specific molecule of interest.
This guide provides a comprehensive comparison of Osimertinib with other EGFR tyrosine kinase inhibitors (TKIs), supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals to understand the methodologies for validating the in vivo target engagement of EGFR inhibitors.
Comparative Performance of EGFR Inhibitors
The following tables summarize the in vivo performance of Osimertinib in comparison to other first and third-generation EGFR TKIs. The data highlights key parameters such as brain penetration and anti-tumor efficacy in preclinical models.
Table 1: In Vivo Brain Penetration of EGFR TKIs in Mice
| Compound | Dose (mg/kg) | Brain:Plasma Cmax Ratio | Unbound Brain-to-Plasma Partition Ratio (Kpuu,brain) |
| Osimertinib | 25 | 3.41 | 0.39 |
| Gefitinib | - | 0.21 | 0.02 |
| Rociletinib | - | <0.08 | Not Determined |
| Afatinib | - | <0.36 | Not Determined |
Data adapted from preclinical studies in mice, demonstrating Osimertinib's superior ability to cross the blood-brain barrier compared to other EGFR TKIs.
Table 2: In Vivo Efficacy in an EGFRm PC9 Mouse Brain Metastases Model
| Treatment | Dose (mg/kg, QD) | Outcome |
| Osimertinib | 25 | Sustained tumor regression |
| Rociletinib | 100 | No tumor regression |
| Vehicle Control | - | Tumor growth |
QD: once daily. This data illustrates the potent anti-tumor activity of Osimertinib in a brain metastasis model.
Table 3: In Vivo Target Engagement in Xenograft Tumors (6-hour treatment)
| Treatment | Target Protein | Phosphorylation Change |
| Osimertinib | EGFR (Tyr1148, Tyr1173) | Pronounced decrease |
| Osimertinib | Shc1 (Tyr427) | Pronounced decrease |
| Osimertinib | Gab1 (Tyr659) | Pronounced decrease |
This table shows the direct evidence of in vivo target engagement by Osimertinib, as measured by a significant reduction in the phosphorylation of EGFR and its downstream signaling proteins.
Signaling Pathways and Experimental Workflows
Visualizing the EGFR signaling pathway and the experimental workflows for target validation is crucial for understanding the mechanism of action and the methods used to assess it.
Caption: EGFR Signaling Pathway and Mechanism of Osimertinib Action.
Caption: Experimental Workflow for In Vivo EGFR Target Validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to assess in vivo target engagement of EGFR inhibitors.
Mouse Xenograft Model for Efficacy Studies
-
Cell Line: The human non-small cell lung cancer (NSCLC) cell line PC9, which harbors an EGFR exon 19 deletion, is commonly used. For brain metastases models, PC9 cells can be transfected with a luciferase gene (PC9-Luc) to allow for bioluminescence imaging.
-
Animal Model: Female athymic nude mice are typically used.
-
Tumor Implantation:
-
Subcutaneous Model: PC9 cells are injected subcutaneously into the flank of the mice.
-
Brain Metastasis Model: PC9-Luc cells are injected into the brain of the mice.
-
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. EGFR inhibitors (e.g., Osimertinib at 5-25 mg/kg) or vehicle are administered daily via oral gavage.
-
Monitoring:
-
Tumor volume is measured regularly with calipers for subcutaneous models.
-
Bioluminescence imaging is used to monitor tumor growth in brain metastasis models.
-
Animal body weight is monitored as an indicator of toxicity.
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.
Western Blotting for Phospho-EGFR (p-EGFR)
-
Tumor Homogenization: Excised tumor tissues are snap-frozen in liquid nitrogen and then homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the tumor lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for p-EGFR (e.g., anti-pEGFR Y1173). Other primary antibodies for total EGFR, downstream signaling proteins (p-AKT, p-ERK), and a loading control (e.g., actin or GAPDH) are also used on separate blots or after stripping the initial antibody.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels or a loading control.
Immunohistochemistry (IHC) for p-EGFR
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done using a citrate buffer (pH 6.0) or a high pH buffer (e.g., Bond Epitope Retrieval 2, pH 9.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding sites are blocked with a protein block or serum from the same species as the secondary antibody.
-
Antibody Incubation:
-
The slides are incubated with a primary antibody against p-EGFR.
-
After washing, a secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied.
-
-
Staining and Visualization: The staining is developed using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen. The sections are then counterstained with hematoxylin to visualize the cell nuclei.
-
Analysis: The slides are imaged using a microscope, and the intensity and localization of the p-EGFR staining are evaluated, often by a pathologist or using image analysis software.
Conclusion
The validation of in vivo target engagement is a critical step in the preclinical development of targeted therapies like EGFR inhibitors. As demonstrated with Osimertinib, a multi-faceted approach combining pharmacokinetic analysis, robust in vivo efficacy models, and direct measurement of target modulation through techniques like Western blotting and IHC provides a comprehensive understanding of a drug's activity. This guide offers a template for researchers to design and interpret studies aimed at validating the in vivo performance of novel EGFR inhibitors.
Overcoming EGFR TKI Resistance: A Comparative Guide to Synergistic Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance to third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as osimertinib, presents a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common on-target resistance mechanism is the acquisition of the C797S mutation in the EGFR kinase domain. To address this, a new wave of "fourth-generation" and allosteric EGFR inhibitors is in development, with a strong emphasis on synergistic combination therapies to enhance efficacy and delay further resistance.
This guide provides a comparative overview of preclinical data for emerging EGFR inhibitors in combination with other targeted agents. While specific data for a compound designated "EGFR-IN-70" is not publicly available, this guide focuses on the synergistic potential of novel inhibitors with similar mechanisms of action that are currently under investigation.
Quantitative Analysis of Synergistic Combinations
The following tables summarize the in vitro and in vivo synergistic effects of novel EGFR inhibitors when combined with other targeted therapies. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of Novel EGFR Inhibitors in C797S Mutant NSCLC Cell Lines
| Combination Therapy | Cell Line(s) | EGFR Mutation Status | Key Synergy Metric(s) | Reference(s) |
| BI-4732 + Osimertinib | PC9_DC, YU-1182, YU-1097 | E19del/T790M/C797S | Synergistic effect at lower concentrations than monotherapy | [1][2] |
| JBJ-04-125-02 (Allosteric Inhibitor) + Osimertinib | H3255GR | L858R/T790M | Enhanced inhibition of cell growth and increased apoptosis | [3] |
| EAI045 (Allosteric Inhibitor) + Cetuximab | Ba/F3 | L858R/T790M/C797S | Significant inhibition of cell proliferation | [4] |
| Brigatinib + Cetuximab | Ba/F3 | E19del/T790M/cis-C797S | Effective inhibition of kinase activity and cell proliferation | [5] |
Table 2: In Vivo Efficacy of Combination Therapies in NSCLC Xenograft Models
| Combination Therapy | Xenograft Model | EGFR Mutation Status | Key Outcome(s) | Reference(s) |
| BI-4732 (monotherapy) | YU-1097 | E19del/T790M/C797S | Potent antitumor activity | [1][2] |
| EAI045 + Cetuximab | Mouse model | L858R/T790M/C797S | Marked tumor regressions | [4][6] |
| JBJ-04-125-02 + Osimertinib | Not specified | L858R/T790M/C797S | Increased efficacy compared to single agents | [3] |
| Cetuximab + Docetaxel | H1975 | L858R/T790M | 7 of 9 tumors showed regression | [7][8] |
| Bevacizumab + Erlotinib | H1975 | L858R/T790M | Significantly more effective than erlotinib alone | [9] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these combination therapies stem from targeting the EGFR signaling pathway at multiple points or by co-targeting bypass pathways that contribute to resistance.
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the points of intervention for different classes of inhibitors. Fourth-generation and allosteric inhibitors are designed to bind to the EGFR kinase domain even in the presence of the C797S mutation, while antibodies like cetuximab prevent ligand binding and receptor dimerization. The combination of an ATP-competitive inhibitor and an allosteric inhibitor can lead to a more profound and durable suppression of EGFR signaling.
Caption: EGFR signaling pathway and points of therapeutic intervention.
MET Bypass Pathway
MET amplification is a common mechanism of resistance to EGFR inhibitors. In this scenario, the MET receptor tyrosine kinase provides an alternative signaling route to activate downstream pathways like PI3K/AKT and RAS/MAPK, thus bypassing the EGFR blockade. Combining an EGFR inhibitor with a MET inhibitor can overcome this resistance mechanism.
Caption: MET amplification as a bypass resistance mechanism to EGFR inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to assess the synergy of targeted therapies.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to quantify the synergistic effect of their combination.
Protocol:
-
Cell Seeding: NSCLC cells with defined EGFR mutations (e.g., PC-9 for sensitizing mutations, H1975 for T790M, and engineered lines for C797S) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose-response matrix of the EGFR inhibitor and the combination drug, both alone and in combination, for 72-96 hours. A fixed ratio or a checkerboard layout can be used for the combination doses.
-
Viability Assay: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Fluorescence or luminescence is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression. Synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn or SynergyFinder. A CI value less than 1 indicates a synergistic interaction.[10][11]
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of combination therapies on tumor growth.
Protocol:
-
Cell Implantation: 5-10 million NSCLC cells are suspended in a solution of media and Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle control, single agents, and combination therapy).
-
Drug Administration: Drugs are administered according to their optimal dosing schedule and route (e.g., oral gavage for TKIs, intraperitoneal injection for antibodies). Treatment is typically continued for several weeks.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight and general health of the mice are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated for each treatment group. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for target protein phosphorylation).[7][8][9]
Experimental Workflow for Synergy Assessment
The following diagram outlines the typical workflow for assessing the synergistic potential of a novel EGFR inhibitor in combination with another targeted therapy.
Caption: A typical experimental workflow for evaluating drug synergy.
Conclusion
The development of fourth-generation and allosteric EGFR inhibitors, particularly when used in synergistic combinations, holds significant promise for overcoming resistance to current TKI therapies in EGFR-mutant NSCLC. The preclinical data presented in this guide highlight the potential of these novel combination strategies. Rigorous preclinical evaluation, including detailed synergy studies and in vivo efficacy models, is essential to identify the most promising combinations for clinical translation. As our understanding of resistance mechanisms evolves, so too will the strategies to combat them, with rational combination therapies at the forefront of future treatment paradigms.
References
- 1. Discovery of a Novel Potent EGFR Inhibitor Against EGFR Activating Mutations and On-Target Resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Sandwich” Strategy to Intensify EGFR Blockade by Concurrent Tyrosine Kinase Inhibitor and Monoclonal Antibody Treatment in Highly Selected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tumor growth inhibition with cetuximab and chemotherapy in non-small cell lung cancer xenografts expressing wild-type and mutated epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
Unraveling the Selectivity of EGFR Inhibitors: A Comparative Analysis
A comprehensive comparison of the cross-reactivity profiles of epidermal growth factor receptor (EGFR) inhibitors is crucial for understanding their therapeutic window and potential off-target effects. However, detailed selectivity data for a compound designated "Egfr-IN-70" is not currently available in the public scientific literature. The following guide therefore provides a framework for such a comparison, utilizing data for a well-characterized EGFR inhibitor, and outlines the standard experimental procedures used to determine kinase selectivity.
For researchers and drug development professionals, understanding the kinase selectivity profile of an inhibitor is paramount. It informs the potential for polypharmacology, where a single compound intentionally or unintentionally interacts with multiple targets, leading to either beneficial synergistic effects or adverse side effects. This guide will delve into the methodologies for assessing kinase cross-reactivity and present a comparative data structure.
Assessing Kinase Inhibitor Selectivity: Key Methodologies
The gold standard for determining the cross-reactivity of a kinase inhibitor is through large-scale kinase panel screening. These assays measure the binding affinity or inhibitory activity of a compound against a broad array of purified kinases.
KINOMEscan™ Assay Protocol (A Common Methodological Approach)
One of the most widely used platforms for kinase profiling is the KINOMEscan™ assay. The general principle of this competition binding assay is as follows:
-
Immobilization: Test kinases are fused to a proprietary tag and immobilized on a solid support.
-
Competition: The test compound (e.g., an EGFR inhibitor) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the active site of the kinase.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is quantified. A potent inhibitor will displace the tagged ligand, resulting in a lower signal.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the tagged ligand in the presence of the test compound. A lower percentage indicates stronger binding of the test compound. This can also be expressed as a dissociation constant (Kd), where a lower Kd value signifies higher binding affinity.
Comparative Kinase Selectivity Data
In the absence of data for "this compound," a hypothetical comparison table is presented below. This table illustrates how the selectivity data for a known EGFR inhibitor, such as Osimertinib, might be displayed against a panel of other kinases. The values represent the percentage of control, where a lower number indicates stronger inhibition.
| Kinase Target | Osimertinib (% of Control @ 1 µM) | Alternative Inhibitor 1 (% of Control @ 1 µM) | Alternative Inhibitor 2 (% of Control @ 1 µM) |
| EGFR (L858R/T790M) | < 1 | Data Not Available | Data Not Available |
| EGFR (Wild Type) | 10 | Data Not Available | Data Not Available |
| ABL1 | > 50 | Data Not Available | Data Not Available |
| AURKA | > 50 | Data Not Available | Data Not Available |
| FLT3 | 25 | Data Not Available | Data Not Available |
| JAK2 | > 50 | Data Not Available | Data Not Available |
| MET | 40 | Data Not Available | Data Not Available |
| SRC | > 50 | Data Not Available | Data Not Available |
| VEGFR2 | 35 | Data Not Available | Data Not Available |
Note: The data presented for Osimertinib is illustrative and intended to demonstrate the format of a comparative selectivity table.
EGFR Signaling Pathway and Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as EGF, EGFR dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell growth and survival. EGFR inhibitors block this process by binding to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent pathway activation.
Figure 1. Simplified EGFR signaling pathway and the inhibitory action of a hypothetical EGFR inhibitor.
Experimental Workflow for Kinase Profiling
The process of evaluating the cross-reactivity of a novel kinase inhibitor involves a systematic workflow.
Figure 2. A typical experimental workflow for determining the cross-reactivity of a kinase inhibitor.
Comparative Analysis of CT-P70 (Egfr-IN-70) and Afatinib on Tumor Growth: A Tale of Two Targets
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two distinct therapeutic agents in the context of non-small cell lung cancer (NSCLC): CT-P70 (formerly known as Egfr-IN-70), a novel cMET-targeting antibody-drug conjugate (ADC), and afatinib, an established second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
This comparison shifts from a direct competition of like-for-like inhibitors to a more nuanced discussion of two different, yet potentially complementary, strategies for combating tumor growth, particularly in the challenging landscape of EGFR TKI resistance. While afatinib directly targets the core oncogenic driver in EGFR-mutant tumors, CT-P70 offers a novel approach by targeting the cMET pathway, a known mechanism of resistance to EGFR inhibitors.
Executive Summary
This guide delves into the mechanisms of action, preclinical efficacy, and potential clinical implications of CT-P70 and afatinib. Afatinib, an irreversible pan-ErbB family blocker, has demonstrated significant efficacy in the first-line treatment of EGFR-mutant NSCLC. CT-P70, on the other hand, is an antibody-drug conjugate that selectively delivers a cytotoxic payload to cells overexpressing the cMET receptor, a key player in tumor progression and resistance to EGFR TKIs.
The following sections will provide a detailed breakdown of their respective mechanisms, a summary of available preclinical data on their effects on tumor growth, and standardized protocols for key experimental assays used to evaluate these types of oncology drugs.
Data Presentation: A Comparative Overview
Due to the early stage of development for CT-P70, publicly available quantitative preclinical data is limited. The following tables are structured to present a direct comparison, with data for afatinib derived from published studies and placeholders for CT-P70 based on the type of data expected from preclinical evaluations.
Table 1: In Vitro Efficacy - Cell Viability (IC50, nM)
| Cell Line | EGFR Status | cMET Status | Afatinib (IC50, nM) | CT-P70 (IC50, nM) |
| PC-9 | EGFR ex19del | Low | 5-15 | Data not publicly available |
| H1975 | EGFR L858R/T790M | High | >1000 | Data not publicly available |
| HCC827 | EGFR ex19del | Low | 8-20 | Data not publicly available |
| EBC-1 | cMET amplified | Wild-type | >5000 | Data not publicly available |
Table 2: In Vivo Efficacy - Tumor Growth Inhibition (TGI, %)
| Xenograft Model | Treatment | Dosing Schedule | TGI (%) |
| PC-9 (EGFR mutant) | Afatinib | 15 mg/kg, daily | ~80-90% |
| H1975 (EGFR TKI-resistant) | Afatinib | 15 mg/kg, daily | Minimal |
| H1975 (EGFR TKI-resistant) | CT-P70 | Data not publicly available | Data not publicly available |
| EBC-1 (cMET amplified) | CT-P70 | Data not publicly available | Data not publicly available |
Mechanism of Action
Afatinib: Irreversible EGFR Blockade
Afatinib is a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). In EGFR-mutant NSCLC, the constitutive activation of the EGFR signaling pathway drives tumor cell proliferation and survival. Afatinib covalently binds to the kinase domain of these receptors, leading to a sustained inhibition of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade of key survival signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
In Vivo Efficacy of Egfr-IN-70 Versus Standard of Care: Information Not Available
A comprehensive search for in vivo efficacy data on a compound specifically designated "Egfr-IN-70" has yielded no publicly available preclinical or clinical results. Therefore, a direct comparison with standard-of-care EGFR inhibitors cannot be provided at this time.
While extensive research exists on the in vivo efficacy of various Epidermal Growth Factor Receptor (EGFR) inhibitors, which are a cornerstone of treatment for several cancers, particularly non-small cell lung cancer (NSCLC), no specific data for a molecule named "this compound" could be retrieved from the public domain.
Standard-of-care EGFR inhibitors, such as osimertinib, gefitinib, and erlotinib, have well-documented in vivo efficacy profiles from numerous preclinical and clinical studies. These studies typically involve xenograft models where human cancer cells are implanted into immunocompromised mice, followed by treatment with the EGFR inhibitor to assess its impact on tumor growth and survival.
EGFR Signaling Pathway and Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is dysregulated due to mutations in the EGFR gene, leading to uncontrolled cell division. EGFR inhibitors work by blocking the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and the mechanism of action of EGFR inhibitors.
Standard In Vivo Efficacy Experimental Workflow
A typical preclinical study to evaluate the in vivo efficacy of an EGFR inhibitor involves several key steps. The workflow is designed to assess the anti-tumor activity of the compound in a living organism.
Safety Operating Guide
Proper Disposal of Egfr-IN-70: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Egfr-IN-70, a potent and selective epidermal growth factor receptor (EGFR) inhibitor.
Given the nature of kinase inhibitors and the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, it is imperative to handle this compound as a hazardous chemical waste. This approach aligns with standard laboratory safety protocols, which mandate treating unknown or uncharacterized substances with the highest level of precaution. An SDS for a similar compound, EGFR/CSC-IN-1, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects, reinforcing the need for cautious disposal of this class of chemicals.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including weighing, dissolution, and aliquoting for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be managed through a licensed hazardous waste disposal program.[2][3] Do not dispose of this compound down the drain or in regular trash.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spill cleanup in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, typically a high-density polyethylene (HDPE) container with a secure screw-top lid.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant waste container, preferably plastic-coated glass or HDPE.[4][5]
-
Segregate halogenated and non-halogenated solvent waste streams, as disposal costs and methods can differ.[3]
-
Never mix incompatible waste streams. For instance, do not mix acidic or basic waste with organic solvent waste.[4]
-
-
Empty Containers:
-
A container that has held this compound should be considered hazardous waste.
-
If local regulations permit, triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the container may be disposed of as regular trash, with the label defaced.[2]
-
2. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
3. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Ensure waste containers are kept closed at all times, except when adding waste.[2][3]
-
Provide secondary containment (e.g., a larger, chemically resistant bin) for all liquid waste containers to prevent spills.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the transportation and final disposal.[3]
Quantitative Data Summary
| Waste Type | Container Type | Key Disposal Guideline |
| Solid this compound | Labeled, sealed HDPE container | Treat as hazardous waste. Collect for EHS pickup. |
| Liquid solutions containing this compound | Labeled, sealed, shatter-resistant container with secondary containment | Segregate by solvent type (halogenated vs. non-halogenated). Collect for EHS pickup. |
| Contaminated Labware (gloves, pipette tips, etc.) | Labeled, sealed HDPE container or bag | Treat as hazardous solid waste. Collect for EHS pickup. |
| Empty this compound Containers | Original container | Triple-rinse with appropriate solvent, collect rinsate as hazardous liquid waste. Deface label and dispose of container in regular trash (if permitted by local regulations). |
Experimental Protocol Referenced
The disposal procedures outlined above are based on standard protocols for handling and disposing of hazardous chemical waste in a laboratory setting, as detailed in safety guidelines from various academic and research institutions.[2][3][4][5][6] The core principle is the "cradle-to-grave" management of hazardous materials, ensuring safety and environmental compliance from acquisition to final disposal.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling EGFR-Related Research Materials
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Epidermal Growth Factor Receptor (EGFR)-related materials. The following procedural guidance is intended to ensure safe handling, operation, and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety when handling EGFR-related substances. The following table summarizes the recommended protective gear.
| PPE Category | Recommended Equipment |
| Hand Protection | Impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination.[1] |
| Eye Protection | Safety glasses with side shields conforming to EN166.[1] |
| Body Protection | Laboratory coat. |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. If dusts are generated, use a NIOSH-approved respirator. |
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. Follow these procedures and seek medical attention as needed.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Consult a physician if symptoms persist.[2][3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][3] |
| Eye Contact | Rinse opened eyes for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Consult a physician.[1][2] |
Disposal Plan
Proper disposal of EGFR-related materials is necessary to prevent environmental contamination and adhere to regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused/Expired Material | Dispose of in accordance with local, state, and federal regulations. Do not dispose of through municipal drainage or landfill systems.[1] |
| Contaminated Labware | Decontaminate if possible. Otherwise, dispose of as biohazardous waste in appropriately labeled containers. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as biohazardous waste in accordance with applicable laws and good laboratory practices.[1] |
Experimental Protocols
While a specific protocol for "Egfr-IN-70" is not available, the following represents a general workflow for handling recombinant EGFR protein in a research laboratory setting.
General Workflow for Handling Recombinant EGFR Protein
-
Preparation :
-
Ensure all necessary PPE is worn correctly.
-
Prepare a designated and decontaminated workspace (e.g., a biological safety cabinet).
-
Thaw the recombinant EGFR protein on ice.
-
Prepare necessary buffers and reagents according to the experimental plan.
-
-
Aliquoting and Storage :
-
Experimental Use :
-
Use calibrated pipettes to handle the protein solution to ensure accuracy.
-
When adding the protein to cell cultures or reaction mixtures, do so gently to avoid denaturation.
-
Maintain sterility throughout the process to prevent contamination.
-
-
Post-Experiment :
-
Decontaminate all work surfaces and equipment used.
-
Dispose of all waste materials according to the disposal plan outlined above.
-
Wash hands thoroughly after completing the work.
-
Visualizations
EGFR Signaling Pathway
Caption: Simplified representation of the EGFR signaling cascade upon ligand binding.
Experimental Workflow for Handling EGFR Protein
Caption: Procedural steps for the safe and effective handling of EGFR protein.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
